Tribromoacetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-tribromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGSYRVSBPFKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1021667 | |
| Record name | Tribromoacetaldehyde | |
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Molecular Weight |
280.74 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Orange liquid; [MSDSonline] | |
| Record name | Tribromoacetaldehyde | |
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Boiling Point |
ABOUT 174 °C WITH DECOMP | |
| Record name | TRIBROMOACETALDEHYDE | |
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Solubility |
SOL IN WATER, ALCOHOL, ETHER, SOL IN ACETONE | |
| Record name | TRIBROMOACETALDEHYDE | |
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Density |
2.66 | |
| Record name | TRIBROMOACETALDEHYDE | |
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Vapor Pressure |
1.52 [mmHg] | |
| Record name | Tribromoacetaldehyde | |
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Color/Form |
YELLOWISH, OILY LIQUID | |
CAS No. |
115-17-3 | |
| Record name | Tribromoacetaldehyde | |
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| Record name | Acetaldehyde, 2,2,2-tribromo- | |
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| Record name | TRIBROMOACETALDEHYDE | |
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Melting Point |
CRYSTALS; ODOR OF CHLORAL; PUNGENT TASTE; MP: 53.5 °C; DIPOLE MOMENT IN BENZENE: 2.56 D; DELIQUESCENT /HYDRATE/ | |
| Record name | TRIBROMOACETALDEHYDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Tribromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetaldehyde, also known as bromal, is a halogenated aldehyde with the chemical formula C₂HBr₃O.[1][2][3] It is a dense, yellowish oily liquid with a pungent odor.[4][5][6] This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety information, tailored for a technical audience. The data presented is compiled from various scientific databases and literature, offering a centralized resource for professionals working with this compound.
Physical Properties
This compound is characterized by its high density and reactivity. It is soluble in water, ethanol, and ether.[4][6] At temperatures below 50°C, it can form a solid hydrate with water.[4][5] The key physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂HBr₃O | [1][2][3][4][5] |
| Molar Mass | 280.74 g/mol | [4][5] |
| Appearance | Yellowish, oily liquid | [4][5][6] |
| Density | 2.665 g/mL at 25°C | [3][4][7] |
| Melting Point | -57.5 °C | [4][8] |
| Boiling Point | 174 °C (with decomposition) | [4][5][7] |
| 106-107 °C at 23 Torr | [8] | |
| 71-74 °C at 18 mmHg | [1] | |
| Flash Point | 65 °C (149 °F) - closed cup | [7] |
| Water Solubility | Soluble | [4][5][6] |
| Vapor Pressure | 1.23 mmHg at 25°C | [4] |
| Refractive Index | n20/D 1.584 | [3][4][7] |
Chemical Properties and Reactivity
This compound is a reactive compound due to the presence of the aldehyde functional group and the three electron-withdrawing bromine atoms on the alpha-carbon. This structure makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
It is known to be toxic and corrosive, causing severe skin burns and eye damage.[5][9] The compound is also toxic if swallowed and fatal in contact with skin.[5]
Stability studies have shown that this compound can be unstable in aqueous solutions. In tap water at room temperature, a significant transformation and an 85% decrease in concentration were observed within 24 hours.[10] However, refrigerated ultrapure water solutions were found to be stable for 24 hours.[10]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The general approaches involve the bromination of ethanol, chloral, or paraldehyde.[4][5][6] A common laboratory-scale synthesis involves the reaction of dry triacetaldehyde with bromine in the presence of a sulfur catalyst.[6]
Experimental Protocol: Synthesis from Triacetaldehyde and Bromine[6]
Materials:
-
Dry triacetaldehyde
-
Bromine
-
Sulfur
Procedure:
-
A mixture of 720 g of bromine and 1.5 g of sulfur is prepared in a suitable reaction vessel.
-
69 g of dry triacetaldehyde is added dropwise to the bromine-sulfur mixture. The reaction is exothermic and proceeds without external heating.
-
After the addition is complete, the reaction mixture is heated at 60-80°C for 2 hours.
-
The crude product is collected by distillation.
-
The crude product is then purified by distillation under reduced pressure, collecting the fraction at 71-74°C (2.4 kPa) to yield 220-240 g of this compound.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of the available spectroscopic information.
-
¹H NMR: A ¹H NMR spectrum is available for this compound.[11]
-
¹³C NMR: ¹³C NMR data is also available.[5]
-
Infrared (IR) Spectroscopy: An IR spectrum has been recorded, with data available in the NIST Chemistry WebBook.[1] The spectrum was obtained on a liquid sample.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, showing characteristic fragmentation patterns.[2][5]
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the diagram below.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care in a well-ventilated area, preferably in a chemical fume hood.[4] The use of personal protective equipment (PPE) is mandatory.
GHS Hazard Statements: [5]
-
H301: Toxic if swallowed.
-
H310: Fatal in contact with skin.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements: [6]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Personal Protective Equipment (PPE): [7][12]
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).
-
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use. Wear appropriate protective clothing.
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).
Storage: [6][12] Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and stored upright to prevent leakage.[12] Recommended storage temperature is 2-8°C.[7][12]
The logical relationship for handling a chemical exposure to this compound is outlined in the following diagram.
Applications
This compound is primarily used in organic synthesis as a reagent and an intermediate.[4][6] It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.[6] Its high reactivity allows it to participate in a variety of chemical reactions to form new chemical bonds.[6]
References
- 1. Acetaldehyde, tribromo- [webbook.nist.gov]
- 2. Acetaldehyde, tribromo- [webbook.nist.gov]
- 3. This compound CAS#: 115-17-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound 97 115-17-3 [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Acetaldehyde,2,2,2-tribromo- MSDS CasNo.115-17-3 [m.lookchem.com]
- 10. Structure confirmation, reactivity, bacterial mutagenicity and quantification of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound(115-17-3) 1H NMR [m.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Formula of Tribromoacetaldehyde (Bromal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoacetaldehyde, commonly known as bromal, is a halogenated aldehyde with significant applications in organic synthesis. Its high reactivity, stemming from the potent electron-withdrawing effect of the three bromine atoms on the α-carbon, makes it a valuable precursor for the synthesis of various organic compounds. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and key reactions of this compound, tailored for a scientific audience. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visualizations of synthetic and reactive pathways are included to facilitate practical application and understanding.
Molecular Identity and Structure
This compound is an organic compound characterized by an acetaldehyde core where the three α-hydrogen atoms are substituted with bromine atoms.
Chemical Formula and Identifiers
The fundamental chemical identifiers for this compound are summarized in Table 1.[1][2] These identifiers are crucial for database searches and regulatory compliance.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,2,2-tribromoacetaldehyde |
| Common Name | Bromal |
| Molecular Formula | C₂HBr₃O |
| CAS Number | 115-17-3 |
| Molecular Weight | 280.74 g/mol |
| SMILES | C(=O)C(Br)(Br)Br |
| InChI | InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H |
| InChIKey | YTGSYRVSBPFKMQ-UHFFFAOYSA-N |
Molecular Geometry
The molecular structure of this compound features two central carbon atoms. The C1 carbon is part of the aldehyde functional group and is sp² hybridized, exhibiting a trigonal planar geometry with bond angles around 120°. The C2 carbon is sp³ hybridized, with a tetrahedral geometry, bonded to three bromine atoms and the C1 carbon. The strong steric hindrance and electrostatic repulsion between the three bulky bromine atoms are expected to cause slight distortions from the ideal tetrahedral angle of 109.5°.
Table 2: Predicted Molecular Geometry of this compound
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-C Bond Length | ~1.54 Å |
| C-Br Bond Length | ~1.93 Å |
| C-H Bond Length | ~1.10 Å |
| O=C-C Bond Angle | ~124° |
| H-C-C Bond Angle | ~116° |
| Br-C-Br Bond Angle | ~111° |
| Br-C-C Bond Angle | ~108° |
| Note: These are estimated values based on standard bond lengths and VSEPR theory, and may be refined by specific computational studies. |
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by its halogenated structure. These properties are essential for its handling, storage, and application in chemical reactions.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Yellowish, oily liquid | [1][3] |
| Boiling Point | ~174 °C (with decomposition) | [1] |
| Melting Point | -57.5 °C | [3] |
| Density | 2.665 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.584 | [3][4] |
| Solubility | Soluble in water, alcohol, ether, acetone | [1] |
| Vapor Pressure | 1.52 mmHg | [1] |
This compound readily forms a solid hydrate with water at temperatures below 50 °C.[1][3]
Synthesis and Purification
This compound can be synthesized through several methods, most commonly involving the bromination of an ethanol or acetaldehyde precursor.[3][5]
Logical Overview of Synthesis
The synthesis of this compound generally involves the exhaustive substitution of the alpha-hydrogens of an acetaldehyde equivalent with bromine, followed by purification to remove byproducts and unreacted starting materials.
Caption: Information hierarchy for this compound.
Experimental Protocol: Synthesis from Triacetaldehyde
This protocol is based on the bromination of triacetaldehyde (paraldehyde), a trimer of acetaldehyde.[2][5]
Materials:
-
Dry triacetaldehyde (paraldehyde)
-
Bromine
-
Sulfur (catalyst)
-
Apparatus for distillation (including vacuum distillation)
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a reaction flask equipped with a dropping funnel and a condenser, a mixture of 720 g of bromine and 1.5 g of sulfur is prepared.
-
69 g of dry triacetaldehyde is added dropwise to the bromine-sulfur mixture. The reaction is exothermic and proceeds spontaneously.
-
After the addition is complete, the reaction mixture is heated at 60-80 °C for 2 hours to ensure the reaction goes to completion.
-
The crude product is then isolated by distillation.
-
For further purification, the crude product is subjected to vacuum distillation. The fraction collected between 71-74 °C at a pressure of 2.4 kPa is the purified this compound.[2][5]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Experimental Workflow
The general workflow for the synthesis and subsequent analysis of this compound is depicted below.
Caption: Synthesis and analysis workflow for this compound.
Chemical Reactivity and Applications
The aldehyde functional group in this compound is highly electrophilic due to the strong inductive effect of the adjacent tribromomethyl group. This makes it highly susceptible to nucleophilic attack.[5] It is a versatile reagent in organic synthesis, used in the formation of carbon-carbon bonds.[1]
Key Reactions of this compound
This compound participates in several classical organic reactions, making it a useful building block.
-
Reformatsky Reaction: this compound can react with α-halo esters in the presence of zinc to form β-hydroxy esters. These products are valuable intermediates in the synthesis of more complex molecules.[6][7][8]
-
Aldol-Type Reactions: As a non-enolizable aldehyde, this compound can act as an electrophilic partner in crossed aldol reactions with enolizable ketones or aldehydes, leading to the formation of β-hydroxy carbonyl compounds.[5][9][10]
-
Wittig Reaction: The reaction of this compound with phosphorus ylides (Wittig reagents) provides a route to synthesize 1,1,1-tribromo-2-alkenes. This reaction is a key method for forming carbon-carbon double bonds.[11][12][13]
-
Nucleophilic Addition of Grignard Reagents: Grignard reagents add to the carbonyl carbon of this compound to produce secondary alcohols with a tribromomethyl group.
Caption: Synthetic pathways involving this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | A singlet for the aldehydic proton is expected. | [1] |
| ¹³C NMR | Two signals are expected: one for the carbonyl carbon and one for the tribromomethyl carbon. | [1] |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an aldehyde is a key feature. | [1] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern due to the presence of three bromine atoms. | [1] |
Safety and Handling
This compound is a toxic and corrosive compound. It is fatal if it comes into contact with skin and toxic if swallowed. It also causes severe skin burns and eye damage.[1] Therefore, it must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Conclusion
This compound is a highly reactive and synthetically useful halogenated aldehyde. Its distinct molecular structure and physicochemical properties make it a valuable reagent for constructing complex organic molecules, particularly through carbon-carbon bond-forming reactions. This guide has provided a detailed overview of its chemical identity, structure, properties, synthesis, and reactivity to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols and reaction pathways offer a practical foundation for its application in a laboratory setting.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. www1.udel.edu [www1.udel.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Tribromoacetaldehyde
This technical guide provides a comprehensive overview of the boiling and melting point data for this compound (also known as bromal). It includes a compilation of its physical properties, detailed experimental protocols for their determination, and workflows for its synthesis and purification. This document is intended to serve as a critical resource for professionals in research and development who utilize this compound in their work.
Introduction to this compound
This compound (CAS No. 115-17-3), with the chemical formula C₂HBr₃O, is a halogenated aldehyde.[1][2] It presents as a colorless to yellowish, oily liquid and is utilized in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1][3] Notably, it reacts with water to form a solid hydrate, this compound hydrate (bromal hydrate), a characteristic that is important when handling the compound.[4][5][6]
Physical and Chemical Properties
The accurate determination of physical constants such as boiling and melting points is fundamental for the identification, purification, and safe handling of chemical compounds. The data for this compound is summarized below. It is important to note the variability in reported values across different sources, which may be attributed to experimental conditions or sample purity.
Data Summary Table
| Property | Value | Notes | Source(s) |
| Boiling Point | ~174 °C | Often noted with decomposition. | [2][4][5][7][8] |
| 173-174 °C | [9][10] | ||
| 160-162 °C | [1] | ||
| 106-107 °C | At reduced pressure: 23 Torr. | [11] | |
| Melting Point | -57.5 °C | [4][7][8][10][11][12][13] | |
| Melting Point (Hydrate) | 53.5 °C | For this compound monohydrate. | [2][6] |
| Density | 2.665 g/mL | At 25 °C. | [7][8][9] |
| 2.66 g/cm³ | [2][5][11] | ||
| Refractive Index | 1.5939 | At 20 °C/D. | [1][2] |
| 1.584 | At 20 °C/D. | [7][8][9][12] | |
| Appearance | Yellowish, oily liquid. | [1][2][5] | |
| Solubility | Soluble in water, alcohol, and ether. | Reacts with water to form the hydrate. | [1][2][5][7] |
Experimental Protocols
Accurate determination of boiling and melting points is crucial for verifying the purity and identity of this compound.
Protocol for Melting Point Determination (Capillary Method)
The melting point is recorded as a range, from the temperature of initial liquefaction to the temperature at which the entire sample is liquid.[14][15][16] A narrow range (typically 0.5-1°C) is indicative of a pure compound, whereas a wide range suggests the presence of impurities.[14][16]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound (previously solidified by cooling)
-
Mortar and pestle
Procedure:
-
Sample Preparation: If the this compound sample is liquid at room temperature, cool it in an ice bath or refrigerator until it solidifies.
-
Grinding: Grind the solidified sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample down. A sample height of 1-3 mm is sufficient.[14][16][17]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14][18]
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.
-
Determination: For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[16]
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is T1-T2.
Caption: Workflow for Melting Point Determination.
Protocol for Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14] For compounds like this compound that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum distillation) is a common practice.[1][19]
Materials:
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Thermometer and adapter
-
Boiling chips
-
Vacuum source and manometer (for reduced pressure)
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus. Ensure all glassware is dry.[19]
-
Sample and Boiling Chips: Add the this compound sample to the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium and Recording: The boiling point is the temperature that remains constant on the thermometer as the liquid boils and vapor condenses into the condenser. Record this stable temperature.
-
For Reduced Pressure: If performing vacuum distillation, connect the apparatus to a vacuum pump via a manometer. Reduce the pressure to the desired level and record it. Follow steps 4 and 5, recording both the temperature and the pressure.
Caption: Workflow for Boiling Point Determination.
Synthesis and Purification
The purity of this compound directly impacts its physical properties. Common impurities include unreacted starting materials like bromine or incompletely halogenated species such as bromoacetaldehyde.[19][20]
Synthesis Methods
This compound can be synthesized via several routes:
-
Reaction of paraldehyde with bromine.[5]
-
Reaction of trichloroacetaldehyde (chloral) with a bromide.[5]
A described lab-scale synthesis involves slowly adding dry triacetaldehyde to a mixture of bromine and sulfur, followed by heating.[1]
Purification by Vacuum Distillation
Purification is essential to remove impurities. Vacuum distillation is a suitable method for separating this compound from non-volatile impurities or those with significantly different boiling points.[19]
Caption: Synthesis and Purification Workflow.
Logical Relationship: Purity and Physical Constants
The relationship between the purity of a substance and its melting and boiling points is a fundamental concept in chemistry.
Caption: Purity's Effect on Melting and Boiling Points.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Bromal - Wikipedia [en.wikipedia.org]
- 5. Bromal [drugfuture.com]
- 6. Bromal Hydrate [drugfuture.com]
- 7. This compound [chembk.com]
- 8. This compound CAS#: 115-17-3 [m.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Page loading... [guidechem.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. echemi.com [echemi.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. alnoor.edu.iq [alnoor.edu.iq]
- 15. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. chembk.com [chembk.com]
Tribromoacetaldehyde density and refractive index
An In-depth Technical Guide on the Physical Properties of Tribromoacetaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the density and refractive index of this compound, also known as bromal.
Quantitative Data
The physical properties of this compound have been reported in various sources. The following table summarizes the key quantitative data for its density and refractive index.
| Property | Value | Conditions | Reference(s) |
| Density | 2.66 g/cm³ | Not specified | [1][2] |
| 2.665 g/mL | at 25 °C | [3][4][5][6] | |
| 2.8 g/cm³ | Not specified | [7] | |
| Refractive Index | 1.5939 | at 20 °C/D | [1][7] |
| 1.584 | at 20 °C/D | [3][4][5][6] |
Experimental Protocols
While specific experimental protocols for the determination of the density and refractive index of this compound are not detailed in the reviewed literature, generalized methods are well-established.
Determination of Density
A common method for determining the density of a liquid is the pycnometer method. This involves the following steps:
-
A clean, dry pycnometer (a small glass flask) is weighed accurately.
-
The pycnometer is then filled with the liquid, and any excess is removed.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as water.
-
The density of the liquid is then calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. The general procedure is as follows:
-
A few drops of the liquid are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is then read from the scale. The temperature at which the measurement is taken is crucial and should be recorded, as the refractive index is temperature-dependent.
Synthesis of this compound
This compound can be synthesized via several methods. One common method is the bromination of paraldehyde.
A detailed protocol for a similar reaction, the synthesis of bromoacetaldehyde diethyl acetal from paraldehyde and bromine, provides insight into the likely reaction conditions. A general procedure for the synthesis of this compound from triacetaldehyde and bromine has also been described.[4][7]
Synthesis from Triacetaldehyde and Bromine:
-
Dry triacetaldehyde (69 g) is added dropwise to a mixture of bromine (720 g) and sulfur (1.5 g). The reaction proceeds exothermically.[4][7]
-
The collected fraction is then distilled again under reduced pressure, with the fraction at 71-74°C (2.4kPa) being collected to yield 220-240g of this compound.[4][7]
Mandatory Visualization
As no signaling pathways involving this compound were identified in the literature, the following diagram illustrates a logical workflow for its synthesis.
References
Commercial Availability and Technical Guide for Tribromoacetaldehyde Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Tribromoacetaldehyde analytical standards. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound for their studies. This document includes a comprehensive table of commercially available standards, a detailed experimental protocol for its synthesis, and a diagram illustrating a key toxicological pathway.
Commercial Availability of this compound Standards
This compound (CAS No. 115-17-3), also known as bromal, is a key compound in organic synthesis and a subject of interest in toxicology studies, particularly as a disinfection byproduct in drinking water.[1] A variety of suppliers offer this compound standards with different purity levels and quantities to meet diverse research needs.
Below is a summary of the commercially available this compound standards, compiled from various suppliers. This table provides a clear comparison of key quantitative data to facilitate procurement decisions.
| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |
| Sigma-Aldrich | T48003 | 97% | 25 g | 2-8°C[2] |
| QCS Standards | RM-T092500 | Not specified | Not specified | Not specified[3] |
| ChemicalBook Suppliers | Multiple | 96%, 98%, 99% | 5g, 25g, 100g, 500g, 1kg | Refrigerator (+4°C)[4][5] |
| Energy Chemical | Not specified | 98% | 25g, 100g, 500g | Not specified[5] |
| TCI (Shanghai) | Not specified | 96.0% (GC) | 25g | Not specified[5] |
Experimental Protocol: Synthesis of this compound
While commercially available standards are suitable for many applications, in some instances, in-house synthesis may be required. The following protocol describes a common method for the preparation of this compound from paraldehyde and bromine.[1]
Materials:
-
Paraldehyde
-
Bromine
-
Sulfur (catalyst)
-
Apparatus for distillation (simple and fractional)
-
Reaction flask with a dropping funnel and condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a reaction flask equipped with a dropping funnel and a condenser, place a mixture of 720 g of bromine and 1.5 g of sulfur.
-
Addition of Paraldehyde: Slowly add 69 g of dry paraldehyde dropwise from the dropping funnel into the bromine-sulfur mixture. The reaction is exothermic and will proceed under its own heat.
-
Heating: After the addition is complete, heat the reaction mixture at 60-80°C for 2 hours to ensure the reaction goes to completion.
-
Initial Distillation: Distill the crude product from the reaction mixture.
-
Fractional Distillation: Collect the fraction boiling at 71-74°C under reduced pressure (2.4 kPa). This fraction contains the purified this compound.
-
Yield: The expected yield of this compound is approximately 220-240 g.
Safety Precautions: This synthesis involves hazardous materials. Bromine is highly corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Toxicological Pathway: Aldehyde-Induced DNA Damage
This compound, as an aldehyde, is expected to exhibit genotoxicity through mechanisms similar to other aldehydes, such as acetaldehyde. A primary mechanism of aldehyde-induced genotoxicity is the formation of DNA adducts, which can lead to mutations and carcinogenesis if not repaired.[6][7] The following diagram illustrates the general pathway of DNA adduct formation by an aldehyde.
Caption: General pathway of this compound-induced DNA damage.
This guide provides essential information for researchers working with this compound. By consolidating data on its commercial availability, providing a detailed synthesis protocol, and illustrating a key toxicological pathway, this document aims to support and facilitate further scientific investigation.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]
- 6. Molecular Mechanisms of Acetaldehyde-Mediated Carcinogenesis in Squamous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Potential Hazards of Tribromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetaldehyde, commonly known as bromal, is a halogenated aldehyde with the chemical formula C₂HBr₃O.[1] Structurally, it is an acetaldehyde molecule where the three alpha-hydrogen atoms have been substituted by bromine atoms.[1] This heavy halogenation profoundly influences its chemical properties, making it a highly reactive electrophile and a valuable, albeit hazardous, reagent in organic synthesis.[1]
This technical guide provides a comprehensive overview of the chemical reactivity, synthesis, and potential hazards associated with this compound, with a focus on providing actionable data and protocols for laboratory professionals.
Physical and Chemical Properties
This compound is a yellowish, oily liquid with a strong, pungent odor.[1][2] It is combustible and soluble in water, alcohol, and ether.[1] Key quantitative properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 115-17-3 | [3] |
| Molecular Formula | C₂HBr₃O | [3] |
| Molar Mass | 280.74 g/mol | [2] |
| Appearance | Yellowish, oily liquid | [2] |
| Boiling Point | ~174 °C (with decomposition) | [2] |
| Melting Point | -57.5 °C | [4] |
| Density | 2.665 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.584 | [4] |
| Vapor Pressure | 1.52 mmHg | [2] |
| Solubility | Soluble in water, alcohol, ether | [2] |
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effect of the three bromine atoms on the adjacent carbon. This makes bromal highly susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition
The primary reaction mechanism for this compound is nucleophilic addition to the carbonyl group. A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product.
Caption: Nucleophilic addition to this compound proceeds via a tetrahedral intermediate.
Hydrate Formation
In the presence of water, this compound readily forms a stable solid hydrate, bromal hydrate (C₂H₃Br₃O₂).[2] This reaction is a classic example of nucleophilic addition where water acts as the nucleophile. The hydrate is stable at temperatures below 50 °C but decomposes back to bromal and water upon heating.[4]
Reactions with Other Nucleophiles
This compound serves as a versatile building block in organic synthesis due to its reactions with various nucleophiles.[1]
-
Alcohols: Reacts with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals.
-
Amines: Reacts with primary amines to form imines (Schiff bases), typically under mildly acidic conditions.[5]
-
Cellular Nucleophiles: Like other trihaloacetaldehydes, it is expected to react with biological nucleophiles. The order of reactivity is generally considered to be thiols (SH) > amines (NH₂) > hydroxyls (OH). This reactivity is central to its toxicological profile, as it can covalently modify proteins and other critical biomolecules.
Synthesis and Experimental Protocols
This compound can be prepared by several methods, including the bromination of ethanol, the reaction of chloral with a bromide, or the bromination of paraldehyde.[2] The latter method is well-documented and provides a reliable route to the compound.
Detailed Experimental Protocol: Synthesis from Paraldehyde
The following protocol is adapted from Organic Syntheses, a peer-reviewed source for reliable chemical preparations.[6]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from paraldehyde and bromine.
Procedure:
-
Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and an efficient reflux condenser, place 720 g (230 cc) of dried bromine and 1.5 g of sulfur. Connect the top of the condenser to a gas trap to handle the evolved hydrogen bromide.[6]
-
Addition: Slowly add 69 g (69 cc) of dry paraldehyde to the stirred mixture over a period of approximately four hours. The reaction proceeds exothermically. [3. 5]
-
Heating: After the addition is complete, heat the mixture externally for two hours at 60–80°C.[1][6]
-
Purification:
-
Yield: The procedure yields 220–240 g (52–57% of the theoretical amount) of reddish-yellow bromal.[6]
Potential Hazards and Toxicology
This compound is a highly hazardous substance that requires stringent safety precautions. It is classified as acutely toxic, corrosive, and a lachrymator.[2]
GHS Classification and Toxicological Data
The Globally Harmonized System (GHS) classification highlights its severe hazards.[2] Acute toxicity data is summarized below.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
| Toxicological Data | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 100 mg/kg | [2][3][4][6] |
| LD₅₀ | Mouse | Oral | 25 mg/kg | [3] |
| LD₅₀ | Guinea Pig | Skin | 10 µL/kg | [3] |
Health Effects
-
Acute Effects: Exposure can be fatal. Contact causes severe chemical burns to the skin and eyes.[2][4] It is a lachrymator, meaning it irritates the eyes and causes tearing. Ingestion is toxic and inhalation can cause severe irritation and damage to the respiratory tract.[2][4]
-
Neurological Effects: Animal studies indicate that lethal doses cause convulsions, identifying it as a neurotoxin.[2]
The toxicity of this compound stems from its high reactivity, particularly with biological nucleophiles like the thiol groups in cysteine residues of proteins.
Caption: The electrophilic nature of bromal leads to cellular damage and toxicity.
Safe Handling and Storage Protocols
Given its severe hazards, all work with this compound must be conducted with strict adherence to safety protocols.
Personal Protective Equipment (PPE)
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[2]
-
Eye/Face Protection: Use tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[2]
-
Skin and Body Protection: Wear a complete chemical-resistant suit and appropriate footwear.[4]
-
Respiratory Protection: Work must be performed in a certified chemical fume hood. If there is a risk of inhalation, a full-face supplied-air respirator is required.[2]
Handling and Storage
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Storage: Store in a cool, dry, and well-ventilated place, locked up.[2][3] The recommended storage temperature is 2–8 °C.[2] Containers should be kept tightly closed and stored under an inert gas.[2]
-
Incompatibilities: Keep away from heat, flames, strong oxidizing agents, and strong bases.[2]
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[3]
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tribromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetaldehyde (TBA), also known as bromal, is a halogenated acetaldehyde that can be formed as a disinfection byproduct in drinking water during chlorination or ozonation processes, particularly in water sources with elevated bromide levels. Due to its potential toxicity, sensitive and accurate analytical methods are crucial for monitoring its presence in various matrices, including water and biological samples. This document provides detailed application notes and protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis).
Analytical Methods Overview
The two primary analytical methods for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds like TBA.[1] Due to the polar nature of TBA, direct analysis can be challenging. Therefore, two main approaches are employed: direct injection after extraction for tri-haloacetaldehydes or derivatization to enhance volatility and improve chromatographic performance.[2]
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection: This method is a robust and widely used technique for carbonyl compounds. Since aldehydes like TBA are not strongly chromophoric, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is necessary to form a stable and UV-active derivative.[1] This method is based on established protocols such as EPA Method 8315A.[1][3]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section details two protocols for GC-MS analysis: direct analysis after extraction and analysis after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Protocol 1A: Direct Analysis of this compound by GC-MS
This protocol is suitable for the direct analysis of tri-halogenated acetaldehydes, which are generally less polar and more stable than their mono- and di-halogenated counterparts.[1]
Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Place 20 mL of the water sample into a suitable vial or separatory funnel.
-
Acidify the sample to a pH of approximately 0.5 with sulfuric acid.[1]
-
Add an appropriate organic solvent such as methyl tert-butyl ether (MTBE).[1]
-
To enhance extraction efficiency, add a salt like sodium sulfate to increase the ionic strength of the aqueous phase.[1]
-
Shake the mixture vigorously for several minutes and allow the layers to separate.[1]
-
Carefully collect the organic layer, which contains the this compound.[1]
-
-
GC-MS Instrumental Parameters:
-
Inject 1 µL of the organic extract into the GC-MS system.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Mode: Splitless.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp at 10°C/min to 250°C, hold for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode:
-
Scan Mode: m/z 40-350 for identification.
-
Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity, monitor characteristic ions of this compound. Based on the NIST database, key ions include m/z 171, 173, and the molecular ion cluster around 278, 280, 282.[4]
-
-
Data Presentation: this compound Mass Spectrum
The mass spectrum of underivatized this compound is characterized by a distinctive isotopic pattern due to the presence of three bromine atoms.
Caption: Mass spectrum of this compound (NIST).
Protocol 1B: Analysis of this compound by GC-MS with PFBHA Derivatization
Derivatization with PFBHA converts the polar aldehyde into a more stable and volatile oxime derivative, which is more amenable to GC analysis.[2]
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a divinylbenzene polymer SPE cartridge by passing methanol followed by reagent water.[1]
-
Pass 100 mL of the water sample through the conditioned cartridge at a controlled flow rate.[1]
-
Wash the cartridge to remove any interfering substances.[1]
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the trapped this compound with a suitable solvent like methyl tert-butyl ether (MTBE).[2]
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add an excess of PFBHA derivatizing reagent to the concentrated extract.
-
Heat the mixture to facilitate the reaction (e.g., 60°C for 1-2 hours).[2]
-
-
GC-MS Instrumental Parameters:
-
The instrumental parameters would be similar to those in Protocol 1A, with potential adjustments to the oven temperature program to ensure optimal separation of the PFBHA derivative.
-
Data Presentation: Quantitative Data Summary for Haloacetaldehyde Analysis by GC-MS
| Parameter | Analyte | Value | Matrix | Reference |
| Recovery | Dibromoacetaldehyde | Representative of good recovery | Water | [2] |
| Method Detection Limit (MDL) | Various Aldehydes (PFBHA derivatization) | 0.16-0.23 µg/L | Water | [5] |
| Recovery | Various Aldehydes (PFBHA derivatization) | 85-105% | Water | [5] |
Note: Specific quantitative data for this compound was not available in the search results. The data for dibromoacetaldehyde and other aldehydes are presented as representative examples.
Workflow Visualization
Caption: Workflow for GC-MS analysis of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which can be readily detected by UV/Vis spectrophotometry.[1]
Experimental Protocol
-
Reagent Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of working standards by diluting the stock solution.
-
Derivatize each standard by adding an excess of the DNPH reagent and allowing it to react for at least 1 hour in the dark.[1]
-
-
Sample Preparation (Derivatization and SPE):
-
Adjust the pH of a 100 mL water sample to approximately 3 with hydrochloric acid.[1]
-
Add an excess of the DNPH derivatizing reagent to the sample and allow it to react.[1]
-
Condition a C18 SPE cartridge with methanol followed by deionized water.[1]
-
Pass the derivatized sample through the SPE cartridge. The TBA-DNPH derivative will be retained.[1]
-
Wash the cartridge with a small amount of reagent water.
-
Elute the TBA-DNPH derivative with acetonitrile.
-
Bring the eluate to a final known volume with acetonitrile/water.
-
-
HPLC-UV/Vis Instrumental Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile / 40% water and ramp to 90% acetonitrile over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The DNPH derivatives of aldehydes typically have a maximum absorbance around 360 nm.[7][8]
-
Data Presentation: Quantitative Data Summary for Aldehyde Analysis by HPLC-UV
| Parameter | Analyte | Value | Matrix | Reference |
| Recovery | Acetaldehyde | 87.6% | Mineral Water | |
| Method Detection Limit (MDL) | Formaldehyde (DNPH derivatization) | 1 ppb | Drinking Water | [7] |
| Recovery | Formaldehyde (DNPH derivatization) | 84.4 - 103.2% | D.I. Water | [7] |
Note: Specific quantitative data for this compound was not available in the search results. The data for other aldehydes are presented as representative examples.
Workflow Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Summary and Conclusion
Both GC-MS and HPLC-UV with derivatization are powerful and reliable techniques for the determination of this compound in various samples. GC-MS offers high sensitivity and specificity, particularly when using SIM mode, and allows for direct analysis of tri-haloacetaldehydes. HPLC-UV following DNPH derivatization is a robust and widely accessible method for quantifying carbonyl compounds. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform the analysis of this compound.
References
GC-MS analysis of Tribromoacetaldehyde in water samples
An Application Note for the Analysis of Tribromoacetaldehyde in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound, also known as bromal, is a disinfection byproduct (DBP) formed during water treatment processes, such as chlorination, when disinfectants react with natural organic matter in the presence of bromide. As a member of the haloacetaldehyde group of DBPs, this compound is of potential health concern, necessitating sensitive and reliable analytical methods for its monitoring in drinking water. Direct analysis by gas chromatography (GC) is challenging due to the compound's polarity and thermal instability.[1] This application note details a robust protocol for the determination of this compound in water. The method is based on the principles outlined in U.S. EPA Method 556 and 556.1, which involve derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by liquid-liquid extraction and analysis by GC-MS.[2][3] The derivatization step converts the aldehyde into a more stable, less polar, and more volatile oxime derivative, making it highly suitable for GC-MS analysis.[1][4]
Principle of the Method
A water sample is first adjusted to an acidic pH to facilitate the derivatization reaction. This compound is then derivatized with PFBHA, which reacts with the carbonyl group to form a stable pentafluorobenzyl oxime.[1] This reaction introduces a pentafluorobenzyl group, which enhances chromatographic behavior and provides a strong response for mass spectrometric detection.[1] The resulting derivative is extracted from the aqueous matrix into an organic solvent (hexane). The extract is then analyzed by GC-MS, operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity for quantitative analysis.[5]
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) system
-
Autosampler
-
Sample vials: 40 mL amber glass with PTFE-lined screw caps
-
Micro-syringes
-
Centrifuge and centrifuge tubes (15-20 mL, glass)
-
Heating block or water bath
-
Vortex mixer
-
Analytical balance
-
Standard laboratory glassware (pipettes, volumetric flasks)
-
-
Reagents:
-
Reagent Water (aldehyde-free)
-
Hexane (GC grade)
-
Ammonium Chloride (NH₄Cl), ACS reagent grade
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O), ACS reagent grade
-
Potassium Hydrogen Phthalate (KHP), ACS reagent grade
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99%
-
This compound standard
-
Sodium Sulfate (anhydrous)
-
Experimental Protocols
Sample Collection and Preservation
-
Collect samples in 40 mL amber glass vials with PTFE-lined screw caps.
-
Prior to sample collection, add ~15 mg of ammonium chloride to the vial to quench residual chlorine.[2]
-
To inhibit bacterial degradation, add ~15 mg of copper sulfate pentahydrate to the vial.[2]
-
Fill the vials to overflowing, ensuring no air bubbles (headspace) are trapped.
-
Store samples refrigerated at 4°C, protected from light. Samples should be extracted within 7 days of collection.[2]
Standard Preparation
Prepare stock and working standards of this compound in a suitable solvent like acetonitrile. Prepare a PFBHA derivatizing solution (e.g., 15 mg/mL) in reagent water. All standard solutions should be stored at ≤4°C and protected from light.
Sample Preparation: Derivatization and Extraction
-
Transfer a 20 mL aliquot of the water sample (or standard/blank) to a glass centrifuge tube.[2][3]
-
Adjust the sample pH to approximately 4 by adding potassium hydrogen phthalate (KHP) buffer.[3]
-
Add 1 mL of the PFBHA reagent solution to the sample.
-
Cap the tube and vortex for 1 minute.[1]
-
Place the tube in a heating block or water bath set to 60°C for 2 hours.[1][2]
-
Allow the sample to cool to room temperature.
-
Add 4 mL of hexane to the tube for extraction.[3]
-
Vortex vigorously for 5 minutes to extract the this compound-PFBHA derivative.
-
Centrifuge for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the final extract to an autosampler vial for GC-MS analysis. Extracted samples should be analyzed within 14 days.[2]
GC-MS Analysis
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Oven Program | Initial 50°C, hold for 2 min; ramp at 5°C/min to 180°C; ramp at 25°C/min to 280°C, hold for 5 min.[5] |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C[5] |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3-4 minutes[6] |
| SIM Ions (m/z) | Quantifier: 181.0 (Pentafluorobenzyl fragment)[1]Qualifier: 478.0 (Molecular ion [M]⁺) |
Note: The derivatization of aldehydes with PFBHA often produces two geometric isomers (syn and anti), which may resolve into two separate chromatographic peaks. For quantification, the areas of both isomer peaks should be summed.[5]
Method Performance and Quality Control
Method performance should be established by determining the Method Detection Limit (MDL) and assessing precision and accuracy.[7][8] The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the value is distinguishable from method blank results.[7][8]
The table below presents example performance data for selected haloacetaldehydes from EPA Method 556. Similar performance is expected for this compound.[2]
| Compound | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Method Detection Limit (MDL) (µg/L) |
| Dichloroacetaldehyde | 0.50 | 98 | 4.9 | 0.05 |
| Trichloroacetaldehyde | 0.50 | 104 | 5.1 | 0.04 |
| Dibromoacetaldehyde | 0.50 | 96 | 6.9 | 0.06 |
| This compound | Data not provided | Expected ~90-110 | Expected <15 | Expected <0.1 |
Data derived from eight replicate analyses of fortified reagent water as reported in U.S. EPA Method 556.[2]
Quality Control (QC) Procedures:
-
Method Blank: An aliquot of reagent water carried through the entire analytical procedure to check for contamination.
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with known concentrations of all analytes to evaluate method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real water sample spiked with known analyte concentrations to assess matrix effects on accuracy and precision.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to verify instrument stability.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound in water samples using PFBHA derivatization followed by GC-MS. The method is based on established U.S. EPA procedures and offers the high sensitivity and specificity required for monitoring this important disinfection byproduct in drinking water. Proper implementation of the described sample preparation, derivatization, and quality control procedures will ensure the generation of accurate and reliable data for regulatory compliance and public health protection.
References
- 1. benchchem.com [benchchem.com]
- 2. NEMI Method Summary - 556 [nemi.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epa.gov [epa.gov]
- 8. health.state.mn.us [health.state.mn.us]
HPLC methods for Tribromoacetaldehyde quantification
An HPLC-based approach is a robust and widely adopted method for the quantification of carbonyl compounds such as tribromoacetaldehyde. Due to the fact that aldehydes often lack a strong chromophore, direct UV detection can be insensitive. A pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is therefore recommended. This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that can be readily separated by reverse-phase HPLC and detected with high sensitivity at approximately 360 nm.
This application note provides two detailed protocols for the quantification of this compound using HPLC. Method 1 is a direct injection reverse-phase HPLC method, and Method 2 details the more sensitive DNPH derivatization method.
Quantitative Data Summary
The following table summarizes the quantitative data for the two HPLC methods for this compound quantification.
| Parameter | Method 1: Direct HPLC | Method 2: HPLC with DNPH Derivatization |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 360 nm |
| Retention Time (min) | ~ 4.5 | ~ 8.2 |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 3.5 µg/mL | ~ 0.15 µg/mL |
| Linearity Range (µg/mL) | 5 - 100 | 0.2 - 50 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
Experimental Protocols
Method 1: Direct Reverse-Phase HPLC
This method is suitable for samples with higher concentrations of this compound and offers a simpler workflow without derivatization.
1. Materials and Reagents
-
This compound standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
0.45 µm syringe filters
2. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (5 µm, 4.6 x 150 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration expected to be within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: HPLC with Pre-Column DNPH Derivatization
This method provides higher sensitivity and is suitable for trace-level quantification of this compound.
1. Materials and Reagents
-
This compound standard (purity >98%)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (ACS grade)
-
0.45 µm syringe filters
2. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (5 µm, 4.6 x 150 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Heating block or water bath
3. Preparation of Reagents, Standards, and Samples
-
DNPH Reagent: Dissolve 100 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated hydrochloric acid.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.
-
Derivatization of Standards: In a series of vials, add a known amount of the this compound stock solution and dilute with acetonitrile. Add an excess of the DNPH reagent to each vial. Cap the vials and heat at 60 °C for 30 minutes. Cool to room temperature and dilute with the mobile phase to obtain final concentrations from 0.2 to 50 µg/mL.
-
Derivatization of Samples: To a known volume of the sample, add an excess of the DNPH reagent. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature and dilute with the mobile phase to a concentration expected to be within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
Detection: UV at 360 nm
5. Data Analysis
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the derivatized standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
-
Determine the concentration of the this compound-DNPH derivative in the sample from the calibration curve and calculate the initial concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Derivatization of this compound with DNPH.
Application Notes and Protocols for the Derivatization of Tribromoacetaldehyde for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetaldehyde (TBA), also known as bromal, is a halogenated aldehyde that can be formed as a disinfection byproduct in drinking water and is also used as a chemical intermediate. Due to its potential toxicity and reactivity, sensitive and reliable methods for its detection are crucial. Direct analysis of TBA can be challenging due to its polarity and thermal lability. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a key strategy to overcome these challenges. This document provides detailed application notes and protocols for the derivatization of this compound using two common reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and 2,4-dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Derivatization Strategies for this compound
The primary goal of derivatizing this compound is to convert the polar and reactive aldehyde functional group into a less polar, more stable, and more readily detectable derivative. This improves chromatographic separation, enhances detector response, and allows for more robust quantification at trace levels.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis
PFBHA is a widely used derivatizing agent for aldehydes and ketones, converting them into their corresponding oximes.[1][2] This method is highly sensitive, particularly when coupled with GC-MS, due to the introduction of the pentafluorobenzyl group, which is strongly electron-capturing and provides a characteristic mass spectral fragmentation pattern.[2][3]
Advantages of PFBHA Derivatization:
-
High Sensitivity: The resulting PFBHA-oxime is highly responsive to electron capture detection (ECD) and provides a strong signal in mass spectrometry.[2]
-
Improved Chromatography: The derivatization increases the volatility and thermal stability of this compound, leading to better peak shape and resolution in GC.[2]
-
Structural Confirmation: The mass spectrum of the PFBHA derivative, with its characteristic fragment ions, provides a high degree of confidence in the identification of the analyte.[3]
It is important to note that the derivatization of aldehydes with PFBHA can result in the formation of syn and anti isomers, which may be separated chromatographically.[4][5] For quantitative analysis, the peak areas of both isomers are typically summed.[4] However, some studies have indicated that tri-halogenated acetaldehydes may not be effectively derivatized by PFBHA, suggesting that method optimization is critical.[6]
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis
DNPH reacts with aldehydes and ketones to form stable, colored 2,4-dinitrophenylhydrazone derivatives.[1][7] This method is robust and widely used, forming the basis of several standardized methods, such as EPA Method 8315A, for the analysis of carbonyl compounds.[1][8][9] The resulting hydrazones have strong UV absorbance, making them suitable for sensitive detection by HPLC with a UV detector.[1][7]
Advantages of DNPH Derivatization:
-
Robust and Well-Established: The reaction is reliable and has been extensively validated for a wide range of aldehydes.[8][9]
-
Enhanced UV Detection: The DNPH derivative of this compound will have a strong chromophore, allowing for sensitive detection at wavelengths around 360 nm.[1]
-
Versatility: The method can be applied to various sample matrices, including water, soil, and air.[8]
Quantitative Data Summary
The following tables summarize typical performance data for the derivatization of aldehydes using PFBHA and DNPH. It is important to note that these values are generally for a range of aldehydes and specific performance for this compound may vary and requires method validation.
Table 1: Typical Performance Data for PFBHA-GC-MS Analysis of Aldehydes
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | Dependent on the specific aldehyde, matrix, and instrument sensitivity. For some aldehydes, LODs in the low ng/L range have been reported with specific techniques.[10][11] |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/L | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Generally excellent over a wide concentration range. |
| Precision (%RSD) | < 15% | Can be influenced by the formation of isomers and the complexity of the sample matrix. |
| Recovery | 80 - 120% | Dependent on the extraction efficiency from the sample matrix. |
Table 2: Typical Performance Data for DNPH-HPLC-UV Analysis of Aldehydes
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.1 - 2 µg/L | Based on EPA Method 8315A for various aldehydes.[1][8] |
| Limit of Quantification (LOQ) | 0.3 - 6 µg/L | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Good linearity is typically observed over the calibrated range.[7] |
| Precision (%RSD) | 5 - 20% | Can be affected by the derivatization reaction and sample cleanup steps.[1] |
| Recovery | 80 - 120% | Dependent on the efficiency of the solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol is based on general procedures for the derivatization of aldehydes with PFBHA.[2][5] Optimization for this compound is recommended.
1. Reagents and Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
pH 4-6 buffer (e.g., acetate buffer)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Vials with PTFE-lined caps
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
GC-MS system
2. Preparation of PFBHA Derivatizing Reagent:
-
Prepare a 1-5 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh.
3. Derivatization Procedure:
-
Sample Preparation: Place an appropriate volume of the aqueous sample or standard containing this compound into a vial.
-
pH Adjustment: Adjust the pH of the sample to approximately 4-6 using a suitable buffer.[2]
-
Derivatization: Add an excess of the PFBHA reagent solution to the vial. A typical ratio is 100 µL of PFBHA solution per 1 mL of sample.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block at 60-70°C for 30-60 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add an appropriate volume (e.g., 500 µL) of an organic solvent such as hexane or ethyl acetate. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.[2]
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for injection into the GC-MS system.
4. Suggested GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), ramp to a higher temperature (e.g., 280-300°C). The specific program will need to be optimized to achieve good separation of the this compound-PFBHA oxime isomers from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor for the characteristic fragment ion of the PFBHA group at m/z 181, as well as the molecular ion and other relevant fragments of the derivatized this compound.[3]
Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis
This protocol is adapted from EPA Method 8315A and a method for dibromoacetaldehyde.[1][8]
1. Reagents and Materials:
-
This compound standard solution
-
2,4-Dinitrophenylhydrazine (DNPH), high purity
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Reagent-grade water
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
2. Preparation of DNPH Derivatizing Reagent:
-
Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated HCl (e.g., 1 mL HCl per 100 mL of solution). This reagent should be stored in an amber bottle to protect it from light.[1]
3. Derivatization and Solid-Phase Extraction (SPE) Procedure:
-
Sample Preparation: To a 100 mL aqueous sample or standard, adjust the pH to approximately 3 with HCl.[1]
-
Derivatization: Add an excess of the DNPH derivatizing reagent to the sample (e.g., 10-15 mL). Allow the reaction to proceed for at least 1 hour at room temperature, protected from light.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent-grade water through it.
-
Sample Loading: Pass the entire derivatized sample through the conditioned SPE cartridge at a slow flow rate. The this compound-DNPH derivative will be retained on the cartridge.
-
Cartridge Washing: Wash the cartridge with reagent-grade water to remove any unretained components.
-
Elution: Elute the derivative from the cartridge with a small volume of acetonitrile (e.g., 2-5 mL).
-
Analysis: The eluate is now ready for injection into the HPLC system.
4. Suggested HPLC-UV Parameters:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with a lower percentage of acetonitrile and gradually increase it over the course of the analysis to elute the derivative.[1]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 100 µL.
-
UV Detection Wavelength: Approximately 360 nm.[1]
-
Quantification: Identify and quantify the this compound-DNPH derivative peak by comparing its retention time and peak area to those of derivatized standards.
Visualizations
Caption: PFBHA derivatization workflow for GC-MS analysis.
Caption: DNPH derivatization workflow for HPLC-UV analysis.
Caption: PFBHA derivatization reaction of this compound.
Caption: DNPH derivatization reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. agronomy.emu.ee [agronomy.emu.ee]
Tribromoacetaldehyde: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetaldehyde, also known as bromal, is a highly reactive organic compound with the chemical formula C₂HBr₃O. It exists as a colorless to pale yellow liquid and is soluble in water, alcohol, and ether.[1] Its structure, featuring an aldehyde functional group attached to a tribromomethyl group, makes it a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic molecules that are often scaffolds for pharmaceuticals and agrochemicals.[1] The high degree of halogenation significantly influences its reactivity, making it a potent electrophile and a precursor to various reactive intermediates.
This document provides detailed application notes on the use of this compound as a reagent in organic synthesis, including protocols for key reactions, quantitative data where available, and visualizations of reaction pathways.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 115-17-3 | [1] |
| Molecular Formula | C₂HBr₃O | [1] |
| Molecular Weight | 280.74 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 160-162 °C | [1] |
| Density | 2.8 g/cm³ | [1] |
| Solubility | Soluble in water, alcohol, and ether | [1] |
Applications in Heterocyclic Synthesis
This compound is a valuable building block for the synthesis of various nitrogen-containing heterocycles due to its bifunctional nature. The aldehyde group readily participates in condensation reactions, while the tribromomethyl group can act as a leaving group or be involved in subsequent transformations.
Synthesis of 2-Substituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. While specific protocols for this compound are not extensively documented, its reaction with thioamides is expected to proceed in a similar manner to other α-haloaldehydes, such as dibromoacetaldehyde. The reaction involves the condensation of the α-haloaldehyde with a thioamide.
Reaction Principle:
The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide (e.g., thiourea) on the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization and dehydration/dehydrobromination to yield the aromatic thiazole ring. The tribromomethyl group may be eliminated or participate in the reaction to form a brominated thiazole derivative, which can be a valuable handle for further functionalization via cross-coupling reactions.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: A logical workflow for the Hantzsch synthesis of 2-amino-4-bromothiazole using this compound.
Protocol: Synthesis of 2-Amino-4-bromothiazole (Model Protocol)
This protocol is adapted from procedures for analogous α-haloaldehydes and should be optimized for this compound.
Materials:
-
This compound
-
Thiourea
-
Anhydrous Ethanol
-
Sodium Acetate
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in anhydrous ethanol.
-
To the stirred solution, add a solution of this compound (1.0 equivalent) in ethanol dropwise at room temperature.
-
Add sodium acetate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data (Estimated for Analogy)
The following table provides estimated reaction parameters based on similar Hantzsch syntheses. Actual conditions and yields will require optimization for this compound.
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Estimated Yield (%) |
| This compound | Thiourea | Ethanol | Sodium Acetate | 78 | 4-8 | 50-70 |
| This compound | Thiourea | DMF | Triethylamine | 100 | 2-4 | 55-75 |
Synthesis of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. This compound can serve as a key reagent in their synthesis through condensation with 2-aminopyrimidines.
Reaction Principle:
The reaction is thought to proceed via an initial nucleophilic attack of an amino group of 2-aminopyrimidine on the aldehyde carbon of this compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization and subsequent dehydration and dehydrobromination to form the aromatic imidazo[1,2-a]pyrimidine ring system. The tribromomethyl group's reactivity is crucial for the final aromatization step.
Signaling Pathway for Imidazo[1,2-a]pyrimidine Synthesis
References
Application Notes and Protocols: Reactions of Tribromoacetaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactions of tribromoacetaldehyde (bromal) with various nucleophiles. This highly reactive electrophile serves as a versatile building block in organic synthesis, particularly for the introduction of the tribromomethyl group and the formation of a variety of carbon-carbon and carbon-heteroatom bonds. The protocols provided are based on established chemical principles and analogous reactions, offering a foundation for laboratory experimentation.
Haloform Reaction: Synthesis of Bromoform and Carboxylic Acids
The haloform reaction is a characteristic reaction of methyl ketones and compounds that can be oxidized to methyl ketones. This compound, possessing a trihalogenated methyl group, readily undergoes this reaction in the presence of a base to yield bromoform (CHBr₃) and a formate salt. This transformation is particularly useful for the synthesis of bromoform and for the cleavage of a carbon-carbon bond.
Data Presentation
| Reaction | Nucleophile | Product(s) | Typical Yield (%) | Reference Reaction |
| Haloform Reaction | Hydroxide (e.g., NaOH) | Bromoform, Sodium Formate | >90 | Haloform reaction of acetaldehyde[1][2][3][4] |
Experimental Protocol: Synthesis of Bromoform from this compound
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in water.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred solution of this compound at room temperature.
-
Continue stirring for 1-2 hours. The reaction progress can be monitored by the disappearance of the this compound spot on a TLC plate.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude bromoform.
-
Purify the bromoform by distillation.
Reaction Mechanism Workflow
Caption: Haloform reaction of this compound.
Reactions with Amine Nucleophiles: Synthesis of Imines and Related Compounds
Primary and secondary amines react with this compound to form a variety of products. Primary amines typically yield imines (Schiff bases) after the initial addition and subsequent dehydration. These reactions are often catalyzed by acid.
Data Presentation
| Nucleophile | Product Type | Typical Yield (%) | Reference Reaction |
| Primary Aromatic Amines (e.g., Aniline) | N-(2,2,2-tribromoethylidene)aniline (Imine) | 60-80 | Reaction of aldehydes with primary amines[5][6] |
| Secondary Amines (e.g., Piperidine) | Enamine (after rearrangement) | Varies | Reaction of aldehydes with secondary amines |
Experimental Protocol: Synthesis of N-(2,2,2-tribromoethylidene)aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, aniline, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Pathway
Caption: Formation of an imine from this compound.
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc. This compound can serve as the aldehyde component in this reaction.
Data Presentation
| Reactant | Product | Typical Yield (%) | Reference Reaction |
| Ethyl bromoacetate, Zinc | Ethyl 4,4,4-tribromo-3-hydroxybutanoate | 50-70 | Reformatsky reaction with benzaldehyde[7][8] |
Experimental Protocol: Reformatsky Reaction of this compound
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Activated zinc powder (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Activate zinc powder by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
In a flame-dried round-bottom flask under an inert atmosphere, place the activated zinc powder and anhydrous THF.
-
Add a small amount of ethyl bromoacetate to initiate the reaction.
-
Once the reaction starts (indicated by a color change or gentle reflux), add a solution of this compound and the remaining ethyl bromoacetate in THF dropwise.
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude β-hydroxy ester by column chromatography.
Logical Relationship of the Reformatsky Reaction
Caption: Key steps in the Reformatsky reaction.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). This compound can be converted to 1,1,1-tribromo-2-alkenes using this reaction.
Data Presentation
| Wittig Reagent | Product | Expected Yield (%) | Reference Reaction |
| Methylenetriphenylphosphorane | 3,3,3-Tribromoprop-1-ene | 60-80 | Wittig reaction of aldehydes[9][10][11] |
Experimental Protocol: Wittig Reaction of this compound
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.0 eq) in hexane
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Syringes
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium. The solution will turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide.
Experimental Workflow
Caption: Workflow for the Wittig reaction.
Applications in Drug Development
The reactions of this compound provide access to a range of chemical intermediates that are valuable in drug discovery and development. The tribromomethyl group can be a key structural motif in certain bioactive molecules or can be a precursor to other functional groups.
-
Synthesis of Heterocycles: The products of these reactions can be used as precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in pharmaceuticals.
-
Introduction of the Tribromomethyl Group: This group can influence the lipophilicity and metabolic stability of a drug candidate.
-
Bromo-Organic Compounds in Synthesis: Bromo-organic compounds are versatile intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are widely used in the synthesis of complex pharmaceutical ingredients.[12][13] For example, bromo-substituted aromatic compounds derived from reactions involving this compound can be further functionalized to build complex molecular architectures.
Disclaimer: The provided protocols are intended as a general guide. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and desired outcomes. This compound is a toxic and corrosive substance and should be handled with extreme care.[14]
References
- 1. grokipedia.com [grokipedia.com]
- 2. testbook.com [testbook.com]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 14. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tribromoacetaldehyde: A Versatile C2 Building Block for Pharmaceutical Synthesis
For Immediate Release
Tribromoacetaldehyde, also known as bromal, is a highly reactive dihalogenated aldehyde that serves as a valuable two-carbon building block in the synthesis of a diverse array of pharmaceutical compounds. Its utility stems from the presence of both a reactive aldehyde group and a tribromomethyl group, which can participate in a variety of chemical transformations to construct complex molecular architectures. This application note provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data for key reactions.
Physicochemical Properties of this compound
A clear, yellowish, oily liquid, this compound is soluble in water, alcohol, and ether.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂HBr₃O[1] |
| Molecular Weight | 280.74 g/mol [1] |
| Boiling Point | ~174 °C (with decomposition)[2] |
| Density | 2.66 g/cm³[2] |
| Refractive Index | 1.5939 @ 20 °C/D[2] |
Table 1: Physicochemical properties of this compound.
Key Applications in Pharmaceutical Synthesis
The electrophilic nature of the carbonyl carbon and the potential for the tribromomethyl group to act as a leaving group or participate in radical reactions make this compound a versatile reagent in the synthesis of various heterocyclic systems, which are core scaffolds in many pharmaceuticals.
Synthesis of Tribromomethyl-Substituted Heterocycles
The tribromomethyl group is a significant functionality in medicinal and bioorganic chemistry.[3] Its incorporation into molecular scaffolds can enhance the biological activity of compounds.[4]
1. Synthesis of Tribromomethyl-Substituted Cyclopropanes:
While not a direct pharmaceutical application, the synthesis of tribromomethyl-substituted cyclopropanes showcases a key reactivity pattern. A two-step process involving the ruthenium-catalyzed addition of a tribromomethyl precursor to an olefin, followed by dehalogenation with magnesium, provides an alternative to using the hazardous diazomethane reagent.[3]
Experimental Protocols
General Considerations: this compound is toxic if swallowed and fatal in contact with skin, causing severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Ruthenium-Catalyzed Addition of Halothane to Styrene
This protocol is adapted from a described synthesis of tribromomethyl-substituted cyclopropanes.[3]
Materials:
-
Styrene
-
Halothane (Br₃CCHICl)
-
Magnesium (Mg) turnings
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Anhydrous solvent (e.g., neat halothane)
Procedure:
-
To a solution of styrene in neat halothane (0.5 M), add the ruthenium catalyst (1 mol %).
-
Add an excess of magnesium turnings (30 equivalents with respect to styrene).
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of styrene by GC-MS or NMR.
-
Upon completion, the reaction mixture containing the 1,3-dihalide intermediate can be directly used for the subsequent dehalogenation step to form the cyclopropane.
Quantitative Data: This reaction has been reported to proceed with high yield (>95%) for the formation of the 1,3-dihalide intermediate.[3]
Signaling Pathways and Biological Activities
While specific drugs directly synthesized from this compound are not extensively documented in the readily available literature, the incorporation of the tribromomethyl group is a strategy employed in the design of bioactive molecules. Halogenated compounds play a significant role in medicinal chemistry by modulating the biological activities of organic molecules, often by enhancing properties like lipophilicity and metabolic stability.[4] For instance, compounds containing the trifluoromethyl group, a related trihalogenated methyl group, are found in numerous approved agrochemicals and pharmaceuticals.[5]
The introduction of a tribromomethyl group can influence a molecule's interaction with biological targets. The diagram below illustrates a general workflow for evaluating the biological activity of a newly synthesized compound containing a tribromomethyl group.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. While detailed examples of its direct use in the synthesis of currently marketed pharmaceuticals are not widespread in the public domain, its potential for creating complex, halogenated molecules makes it a reagent of interest for medicinal chemists. The ability to introduce a tribromomethyl group can significantly impact the biological properties of a molecule, offering a pathway to novel therapeutic agents. Further research into the applications of this compound in multicomponent reactions and the synthesis of diverse heterocyclic libraries is warranted to fully exploit its potential in drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Tribromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tribromoacetaldehyde (bromal) as a versatile building block for the preparation of various heterocyclic compounds. Due to the high reactivity of its aldehyde functional group and the presence of the tribromomethyl moiety, this compound offers unique pathways to novel heterocyclic structures of significant interest in medicinal chemistry and drug discovery.
While detailed experimental protocols for a wide range of heterocyclic syntheses directly employing this compound are not extensively documented in publicly available literature, this document outlines established and potential synthetic routes based on the known reactivity of halogenated aldehydes. The protocols provided are based on analogous reactions with related compounds and serve as a starting point for methodological development.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and effective method for the preparation of the thiazole ring.[1] The reaction of an α-halocarbonyl compound with a thioamide provides a direct route to substituted thiazoles, which are prevalent in a multitude of biologically active compounds.[2][3] this compound can serve as the α-halocarbonyl component in this reaction.
Application Note:
The reaction of this compound with a thioamide, such as thiourea, is expected to proceed via initial nucleophilic attack of the sulfur on the carbonyl carbon, followed by cyclization and dehydration to form the thiazole ring. The tribromomethyl group at the 2-position of the resulting thiazole offers a unique handle for further functionalization, such as through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of 2-Amino-4-(tribromomethyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Sodium acetate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.
-
Slowly add a solution of this compound in ethanol to the stirred solution of thiourea at room temperature.
-
(Optional) Add sodium acetate to the reaction mixture to neutralize any liberated acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-amino-4-(tribromomethyl)thiazole.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Solvent | Base (optional) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thiourea | Ethanol | Sodium Acetate | Reflux (78) | 4-8 | 60-80* |
*Yields are estimated based on analogous reactions with di- and trihalogenated acetaldehydes and require experimental optimization.
Synthesis of Pyrazole Derivatives
Pyrazoles are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[4] this compound can act as a precursor to a 1,3-dielectrophilic species in this context.
Application Note:
The reaction between this compound and a substituted hydrazine is anticipated to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen of the hydrazine and the electrophilicity of the carbon bearing the bromine atoms, followed by elimination of HBr, would lead to the formation of the aromatic pyrazole ring. The tribromomethyl group can be envisioned at either the 3- or 5-position of the pyrazole ring, depending on the regioselectivity of the cyclization.
Experimental Protocol: Synthesis of a Substituted 3(5)-(Tribromomethyl)pyrazole
Materials:
-
This compound (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) (1.0 eq)
-
Ethanol or acetic acid
-
Catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine), if necessary
Procedure:
-
Dissolve the substituted hydrazine in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of this compound in the same solvent to the hydrazine solution. An exothermic reaction may be observed.
-
If required, add a catalytic amount of acid or base to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the substituted 3(5)-(tribromomethyl)pyrazole.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylhydrazine | Ethanol | Acetic Acid | Reflux (78) | 6-12 | 50-70 |
| This compound | Methylhydrazine | Ethanol | None | 25 | 8-16 | 45-65 |
*Yields are estimated based on analogous reactions and require experimental optimization.[4]
Other Potential Heterocyclic Syntheses
The reactivity of this compound suggests its potential utility in the synthesis of other important heterocyclic systems. While specific, detailed protocols are scarce, the following sections outline plausible synthetic strategies.
a) Pyrimidine Derivatives:
The condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea is a common method for pyrimidine synthesis.[1][5] this compound, as a masked 1,3-dielectrophile, could potentially react with these dinucleophiles to form pyrimidine rings. The reaction would likely proceed through a series of condensation and cyclization steps.
b) Imidazole Derivatives:
The synthesis of imidazoles can be achieved by reacting an α-haloketone with an amidine.[6] It is conceivable that this compound could react with amidines in a similar fashion to yield imidazoles bearing a tribromomethyl group.
c) Oxadiazole and Triazine Derivatives:
The synthesis of oxadiazoles and triazines often involves the cyclization of acylhydrazides or the trimerization of nitriles, respectively.[7][8] While direct routes from this compound are not immediately obvious, its derivatives could potentially serve as precursors in multi-step syntheses of these heterocycles.
Visualizations
Reaction Pathways and Workflows
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(tribromomethyl)thiazole.
Caption: Conceptual pathway for the synthesis of pyrazoles from this compound.
Disclaimer: The provided protocols are based on established chemical principles and analogous reactions. They should be considered as starting points and will likely require optimization for specific substrates and desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for handling and storage of Tribromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of Tribromoacetaldehyde (CAS No. 115-17-3). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound, also known as Bromal, is a dense, oily liquid that ranges in color from yellowish to brown.[1] It is combustible and soluble in water, alcohol, and ether.[1][2] Below 50°C, it can form a solid hydrate with water.[3][4]
Table 1: Physical and Chemical Data of this compound
| Property | Value | References |
| Appearance | Yellowish, oily liquid | [1][2][3][4] |
| Molecular Formula | C₂HBr₃O | [1][5][6] |
| Molecular Weight | 280.74 g/mol | [1][4][6] |
| CAS Number | 115-17-3 | [1][5][7] |
| Boiling Point | ~174 °C (with decomposition) | [2][3][4][6] |
| Density | ~2.665 g/mL at 25 °C | [2][6] |
| Refractive Index | ~1.584 at 20 °C | [2][3][6] |
| Storage Temperature | 2-8 °C (Refrigerator) | [2][3][7] |
| Solubility | Soluble in water, alcohol, ether, and acetone | [1][2] |
Safety and Hazard Information
This compound is a hazardous substance and must be handled with extreme caution. It is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[4][7][8] It is also a lachrymator, meaning it can cause tearing.[9]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | References |
| Hazard | H301 | Toxic if swallowed | [3][4][7] |
| Hazard | H310 | Fatal in contact with skin | [4][7][8] |
| Hazard | H314 | Causes severe skin burns and eye damage | [3][4][7][8] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray | [1][7] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][3][7] |
| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [3] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water | [1] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][7] |
| Precautionary | P405 | Store locked up | [1][3] |
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use. Dispose of contaminated gloves after use.[7]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[7]
-
Clothing: A full chemical-resistant suit is required to protect against skin contact.[7]
-
Respiratory Protection: Use a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate or for spill response.
Handling Protocol
-
Work Area: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[2]
-
Dispensing: Use only in a designated area. Avoid inhalation of vapor or mist.[7] Keep away from sources of ignition.[7]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][7] Avoid contact with eyes, skin, and clothing.[7]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[7] Prevent further leakage if safe to do so. Do not let the product enter drains.[7] Absorb with an inert material and place in a suitable, closed container for disposal.[7]
Storage Protocol
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Visualization of Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 115-17-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 115-17-3 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Acetaldehyde,2,2,2-tribromo- MSDS CasNo.115-17-3 [lookchem.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols: Tribromoacetaldehyde Reaction Mechanisms with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetaldehyde, a halogenated aldehyde, is a reactive molecule with the potential to interact with biological macromolecules. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack from amino acid residues in proteins, potentially leading to the formation of covalent adducts. Understanding the reaction mechanisms between this compound and amino acids is crucial for elucidating its potential toxicological effects and for the development of targeted therapeutic strategies. These notes provide an overview of the expected reaction mechanisms with key amino acids, based on the known reactivity of analogous aldehydes, and offer detailed protocols for studying these interactions.
Predicted Reaction Mechanisms
The primary targets for this compound within a protein are nucleophilic amino acid residues, most notably cysteine and lysine.
Reaction with Cysteine
The thiol group of cysteine is a potent nucleophile. By analogy with other haloacetaldehydes, the reaction with this compound is expected to proceed via a two-step mechanism. First, the nucleophilic sulfur atom of the cysteine thiol group attacks the electrophilic carbonyl carbon of this compound, forming an unstable thiohemiacetal intermediate. This is followed by a rapid intramolecular cyclization, where the amino group of the cysteine attacks the same carbon, displacing the hydroxyl group and forming a stable five-membered thiazolidine ring structure.
Reaction with Lysine
The ε-amino group of lysine is another primary target for aldehydes. The reaction of this compound with lysine is predicted to form an unstable Schiff base (imine) through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While these Schiff bases are reversible, they can undergo further reactions to form more stable adducts, especially in the presence of other reactive molecules or through intramolecular rearrangements. The bulky, electron-withdrawing bromine atoms on the alpha-carbon may influence the stability and further reactivity of the initial adduct.
Quantitative Data Summary
| Parameter | Reaction with Cysteine | Reaction with Lysine | Reference Analogy |
| Reaction Rate | Expected to be rapid | Expected to be slower than cysteine | Acetaldehyde, Dibromoacetaldehyde |
| Adduct Stability | High (stable thiazolidine ring) | Low (reversible Schiff base), potentially forming more stable products over time | Acetaldehyde[1] |
| Predicted Yield | High | Variable, dependent on conditions | General aldehyde reactivity |
Note: The data presented in this table is predictive and based on the known reactivity of structurally similar aldehydes. Experimental validation is required to determine the precise quantitative parameters for this compound.
Experimental Protocols
Protocol 1: Synthesis and Characterization of a this compound-Cysteine Adduct
Objective: To synthesize and characterize the predicted thiazolidine adduct of this compound and cysteine.
Materials:
-
This compound
-
L-Cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Deuterium oxide (D2O) for NMR
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve L-cysteine in PBS (pH 7.4) to a final concentration of 10 mM.
-
Add this compound to the cysteine solution to a final concentration of 12 mM (1.2 molar equivalents).
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute an aliquot of the reaction mixture 1:100 in 50% methanol/water with 0.1% formic acid.
-
Directly infuse the diluted sample into the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
Look for the expected mass of the protonated thiazolidine adduct.
-
Perform tandem mass spectrometry (MS/MS) on the putative adduct ion to confirm its structure through fragmentation analysis.
-
-
Sample Preparation for NMR:
-
Lyophilize the remaining reaction mixture to remove the buffer salts.
-
Re-dissolve the dried material in D2O.
-
-
NMR Analysis:
-
Acquire 1H and 13C NMR spectra.
-
Analyze the spectra for the disappearance of the cysteine thiol proton and the aldehyde proton of this compound, and the appearance of new signals corresponding to the thiazolidine ring protons and carbons.
-
Protocol 2: Analysis of this compound-Protein Adducts by Mass Spectrometry
Objective: To identify the specific amino acid residues in a model protein that are modified by this compound.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Protein Modification:
-
Dissolve the model protein in ammonium bicarbonate buffer to a concentration of 1 mg/mL.
-
Add this compound to a final concentration of 1 mM.
-
Incubate at 37°C for 4 hours.
-
As a control, prepare a separate sample of the protein without this compound.
-
-
Reduction and Alkylation:
-
Add DTT to both the treated and control samples to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues.
-
-
Tryptic Digestion:
-
Add trypsin to the samples at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digests with formic acid to a final concentration of 1%.
-
Desalt the peptide mixtures using C18 SPE cartridges.
-
Elute the peptides with 50% acetonitrile/0.1% formic acid and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the samples by LC-MS/MS.
-
Search the data against the protein sequence using a database search engine (e.g., Mascot, Sequest) with a variable modification corresponding to the mass of the this compound adduct on cysteine and lysine residues.
-
Potential Biological Implications and Signaling Pathways
While specific signaling pathways affected by this compound are not well-defined, the reactivity of analogous aldehydes suggests potential cytotoxic effects. Acetaldehyde, for example, has been shown to induce cytotoxicity through the promotion of apoptotic signaling, inhibition of cell survival pathways (such as the Akt pathway), and the induction of oxidative stress[2]. The formation of protein adducts by this compound could similarly lead to enzyme inhibition, disruption of protein structure and function, and the generation of neo-antigens that could trigger an immune response.
Conclusion
The reaction of this compound with amino acids, particularly cysteine and lysine, is expected to result in the formation of covalent adducts that can impact protein structure and function. The provided protocols offer a framework for the synthesis, characterization, and identification of these adducts. Further research is necessary to fully elucidate the kinetics and biological consequences of these reactions, which will be critical for assessing the toxicological profile of this compound and for the development of potential countermeasures in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Tribromoacetaldehyde Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribromoacetaldehyde (Bromal).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a yellowish oily liquid that requires careful storage to maintain its stability. It should be stored in a cool, dry, and dark location, ideally in a refrigerator at 2-8°C.[1] The compound is combustible and should be kept away from sources of ignition.[2] For safety, store in a well-ventilated area and ensure the container is tightly sealed.[3][4]
Q2: I've observed the formation of a solid in my this compound sample. What is it?
A2: this compound can react with water to form a solid hydrate, especially at temperatures below 50°C.[5][6] This is a common observation if the compound has been exposed to moisture. The hydrate can be decomposed by heating, which will release water and the original this compound.[5]
Q3: My experimental results are inconsistent when using this compound in an aqueous buffer. What could be the cause?
A3: The instability of this compound in aqueous solutions, particularly at neutral to high pH, is a likely cause for inconsistency. This compound undergoes rapid hydrolysis in alkaline conditions to form bromoform and formate.[3][5] This degradation is also significantly accelerated by increased temperature. A recent study demonstrated that at 50°C and a pH of 7.5, over 90% of this compound degraded within just 8 minutes.[3] It is crucial to control the pH and temperature of your experiments and to use freshly prepared solutions.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are:
-
Hydrolysis: Especially at high pH, it degrades into bromoform (CHBr₃) and formate.[3][5]
-
Reaction with Nucleophiles: It readily reacts with nucleophiles. The general order of reactivity is SH > NH₂ > OH. In biological systems, this can lead to reactions with amino acids, such as cysteine, and nucleotides.[7]
-
Dehalogenation: In the presence of sulfite, this compound can undergo rapid dehalogenation.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks in analytical chromatogram (e.g., HPLC, GC).
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step 1: Verify the pH and temperature of your sample and analytical mobile phase. Alkaline conditions and elevated temperatures will cause rapid degradation.
-
Troubleshooting Step 2: Prepare samples fresh before analysis. If samples need to be stored, keep them at a low pH (acidic conditions), low temperature, and protected from light.
-
Troubleshooting Step 3: The primary degradation product from hydrolysis is bromoform. If using GC-MS, you can look for the characteristic mass spectrum of bromoform to confirm its presence.
-
-
Possible Cause 2: Reaction with solvents or buffer components.
-
Troubleshooting Step 1: Ensure that your solvents and buffers are free from nucleophiles that could react with this compound.
-
Troubleshooting Step 2: Run a blank analysis of your solvent and buffer system to identify any background peaks.
-
Issue 2: Loss of this compound concentration in stock solutions.
-
Possible Cause: Instability of the stock solution.
-
Troubleshooting Step 1: Use a non-aqueous, aprotic solvent for your stock solution if possible.
-
Troubleshooting Step 2: Store stock solutions at 2-8°C in a tightly sealed, amber vial to protect from light and moisture.
-
Troubleshooting Step 3: Prepare smaller batches of stock solutions more frequently to ensure freshness.
-
Quantitative Data on this compound Degradation
| Condition | Parameter | Observation | Reference |
| pH and Temperature | Degradation | >90% degradation in 8 minutes at 50°C and pH 7.5. | [3] |
| pH | Hydrolysis Rate Law | -d[TBA]/dt = kₒₕ[TBA][OH⁻]⁰·⁵ | [5] |
| pH | Alkaline vs. Neutral pH | Alkaline degradation rate constants are 7-9 orders of magnitude higher than neutral degradation rate constants. | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general method for investigating the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH.
-
Neutral Hydrolysis: Mix the stock solution with purified water.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the stock solution to a higher temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acidic and basic hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid to maintain an acidic pH.
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV-Vis spectrum should be run to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve of this compound to quantify its concentration over time. Degradation products can be reported as a percentage of the peak area of the parent compound.
Degradation Pathways and Experimental Workflow
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Simplified mechanism of this compound hydrolysis.
References
- 1. epa.gov [epa.gov]
- 2. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 3. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Tribromoacetaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized tribromoacetaldehyde (bromal).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The typical synthesis of this compound via the bromination of acetaldehyde or paraldehyde can result in several impurities. These commonly include:
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Unreacted Bromine: Residual bromine from the reaction is a frequent contaminant, often indicated by a yellow or brown discoloration of the product.[1]
-
Under-brominated Species: Incomplete bromination can lead to the presence of mono- and dibromoacetaldehyde.
-
Starting Materials: Traces of unreacted acetaldehyde or paraldehyde may remain in the crude product.[1]
-
Over-brominated Species: While less common, it is possible for over-bromination to occur, leading to other brominated byproducts.[1]
Q2: How should I store purified this compound?
A2: this compound is sensitive to moisture and should be handled under an inert atmosphere, such as nitrogen or argon. It is recommended to store the purified product at 2-8°C in a tightly sealed, dry container to prevent degradation.[2]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of this compound and identifying any volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for confirming the structure and assessing the purity of the final product.[1]
Q4: Is this compound stable during purification?
A4: this compound can be unstable, especially at elevated temperatures or in the presence of moisture.[1] It is also incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1] Therefore, purification methods should be chosen to minimize thermal stress and exposure to these incompatible substances.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Decomposition during heating. | Utilize vacuum distillation to lower the boiling point and minimize thermal decomposition.[1] |
| Product is sensitive to the stationary phase in column chromatography. | Consider using a less acidic stationary phase, such as deactivated silica gel or alumina. It is advisable to perform a small-scale test to ensure the stability of the compound on the chosen stationary phase.[1] | |
| Incomplete extraction from an aqueous wash. | Ensure the use of an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of the product.[1] | |
| Product is Discolored (Yellow or Brown) | Presence of residual bromine. | Wash the crude product with a dilute solution of a reducing agent, such as sodium bisulfite, followed by a water wash to remove the color.[1] |
| Decomposition of the product. | All purification steps should be conducted under an inert atmosphere using dry solvents to prevent degradation. The final product should be stored at a low temperature.[1] | |
| Co-elution of Impurities During Column Chromatography | Improper solvent system. | Optimize the solvent system using Thin-Layer Chromatography (TLC) before performing column chromatography to achieve better separation.[1] |
| Improperly packed column. | Ensure the column is packed uniformly to avoid channeling and poor separation of components.[1] | |
| Product Solidifies in the Distillation Apparatus | The melting point of the product is close to the distillation temperature under vacuum. | Gently heat the condenser and collection flask to prevent the solidification of the product during distillation.[1] |
| Inconsistent Purity Results from GC-MS | Thermal decomposition in the GC inlet. | Optimize the GC inlet temperature to minimize the on-column decomposition of the sample.[1] |
| Reaction with derivatizing agents (if used). | Analyze the sample without derivatization if possible. If derivatization is necessary, select an agent that is compatible with haloacetaldehydes.[1] |
Data Presentation
Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | >95% | Effective for removing non-volatile impurities and is relatively fast for larger quantities.[1] | Potential for thermal decomposition if not carefully controlled.[1] |
| Column Chromatography | >98% | Provides high-resolution separation of impurities with different polarities.[1] | Can be time-consuming and may result in product loss on the column.[1] |
| Recrystallization | >99% (if successful) | Can yield a very high-purity product.[1] | Finding a suitable solvent system can be challenging and may not be effective for all impurity profiles.[1] |
Experimental Protocols
Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and components with significantly different boiling points.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. To minimize product loss, a short path distillation head is recommended. All glassware must be thoroughly dried before use.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is 174°C at atmospheric pressure; under vacuum, the boiling point will be significantly lower.[2] For instance, a fraction can be collected at 71-74°C at 2.4 kPa.[3]
-
Storage: Immediately transfer the purified and cooled product to a pre-dried, amber glass bottle under an inert atmosphere and store at 2-8°C.
Purification by Column Chromatography
This technique is effective for separating this compound from impurities with similar boiling points but different polarities.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of appropriate polarity. A mixture of hexane and ethyl acetate is a common choice. The optimal solvent system should be determined by TLC prior to running the column.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Storage: Store the purified product as described above.
Purification by Recrystallization
This method can yield a very high-purity product if a suitable solvent is found.
Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a suitable flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. The cooling can be continued in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a vacuum.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting workflow for a discolored product.
References
Common impurities in commercial Tribromoacetaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals using commercial tribromoacetaldehyde (bromal). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to impurities and stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized from the bromination of paraldehyde or ethanol. Impurities can arise from the manufacturing process, degradation, or improper storage. The most common impurities include:
-
Under-brominated Species: Incomplete bromination can lead to the presence of bromoacetaldehyde and dibromoacetaldehyde.
-
Residual Reactants and Catalysts: Trace amounts of starting materials like paraldehyde and bromine, as well as catalysts such as sulfur, may be present.
-
Degradation Products: this compound can degrade, especially in the presence of moisture or at elevated temperatures. Key degradation products include bromoform (tribromomethane) and formic acid.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can form tribromoacetic acid.
Q2: My reaction is giving unexpected side products. Could impurities in this compound be the cause?
A2: Yes, impurities in this compound can significantly impact reaction outcomes. For instance:
-
Under-brominated impurities can lead to the formation of undesired mono- and di-brominated products in your reaction.
-
Residual bromine can cause unwanted side reactions or color the reaction mixture.
-
Acidic impurities like tribromoacetic acid can alter the pH of the reaction and catalyze unintended pathways.
-
Water content can hydrolyze this compound, reducing its effective concentration and introducing byproducts.
Q3: The this compound I received is yellow to brown. Is it still usable?
A3: A yellowish or brownish color in this compound often indicates the presence of dissolved bromine or other degradation products. While it might be usable for some applications, the discoloration suggests potential purity issues. It is highly recommended to assess the purity of the material before use, especially for sensitive reactions. Purification by distillation may be necessary to remove colored impurities.
Q4: How should I properly store this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C. It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. The container should be tightly sealed to protect it from moisture.
Q5: What analytical methods are suitable for determining the purity of this compound?
A5: Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities such as under-brominated species and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from non-volatile impurities like tribromoacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural confirmation and help quantify impurities by integrating the signals of the main component against those of the impurities.
-
Karl Fischer Titration: This method is specifically used to determine the water content.
Troubleshooting Guide
This guide will help you troubleshoot common problems encountered when using commercial this compound.
| Problem | Potential Cause | Recommended Action |
| Low reaction yield | Degraded reagent: The this compound may have hydrolyzed due to improper storage. | Check the purity of the this compound using GC-MS or NMR. If significant degradation is observed, consider purifying the reagent by distillation or purchasing a new batch. |
| Presence of water: Moisture can consume the reagent. | Dry all solvents and glassware thoroughly before the reaction. Perform the reaction under an inert atmosphere. | |
| Formation of unexpected byproducts | Under-brominated impurities: Contamination with bromoacetaldehyde or dibromoacetaldehyde. | Analyze the starting material for these impurities using GC-MS. Purify the this compound by fractional distillation if necessary. |
| Acidic impurities: Presence of tribromoacetic acid. | Wash the this compound solution with a mild base (e.g., saturated sodium bicarbonate solution), followed by washing with water and drying over an anhydrous salt. | |
| Inconsistent reaction rates | Variable purity of this compound: Different batches may have varying levels of impurities that can act as inhibitors or catalysts. | Standardize the purity of the this compound for all reactions. It is advisable to purify a larger batch and store it properly for consistent results. |
| Discoloration of reaction mixture | Residual bromine: The starting material may contain traces of bromine. | Purify the this compound by distillation. Alternatively, wash the reagent with a dilute solution of a reducing agent like sodium bisulfite. |
Quantitative Data Summary
While specific impurity profiles for commercial this compound are not always publicly available and can vary between suppliers and batches, the table below provides a general overview of potential impurities and their likely impact.
| Impurity | Typical Origin | Potential Concentration Range | Impact on Experiments |
| Bromoacetaldehyde | Incomplete Bromination | Low ppm to <1% | Formation of mono-brominated side products. |
| Dibromoacetaldehyde | Incomplete Bromination | Low ppm to a few percent | Formation of di-brominated side products. |
| Bromine | Residual Reactant | Trace to visible discoloration | Unwanted side reactions, discoloration. |
| Paraldehyde | Residual Reactant | Trace | May interfere with certain reactions. |
| Tribromoacetic Acid | Oxidation | Trace to <0.5% | Can alter pH and catalyze side reactions. |
| Bromoform | Degradation | Trace | Generally inert but reduces the concentration of the active reagent. |
| Water | Environmental Contamination | Variable | Hydrolysis of this compound. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This method is suitable for the identification and quantification of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by calculating the area percentage of each peak relative to the total peak area.
Protocol 2: Purification of this compound by Vacuum Distillation
This procedure is effective for removing non-volatile impurities and compounds with significantly different boiling points.
Apparatus:
-
Standard vacuum distillation setup with a short path distillation head.
-
Heating mantle.
-
Vacuum pump.
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 71-74°C at 18 mmHg).
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere. Store at 2-8°C.
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Common sources of impurities in this compound.
Technical Support Center: Byproducts of Tribromoacetaldehyde Reactions and Their Identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and troubleshooting byproducts in reactions involving tribromoacetaldehyde (also known as bromal). The following resources are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a complex mixture of products. What are the most common side reactions?
A1: this compound is a highly reactive electrophile due to the three electron-withdrawing bromine atoms. This reactivity can lead to several common side reactions:
-
Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, this compound can undergo disproportionation. Two molecules of the aldehyde react to produce one molecule of 2,2,2-tribromoethanol and one molecule of tribromoacetic acid. This is a frequent side reaction under basic conditions when the intended nucleophile is slow to react or is sterically hindered.
-
Haloform Reaction: Under basic conditions, the tribromoacetyl group can be cleaved to form bromoform (CHBr₃) and a carboxylate salt. This is particularly relevant if the initial adduct formed can be oxidized or is unstable in the basic medium.
-
Formation of Bromal Hydrate: this compound readily reacts with water to form a stable hydrate, 2,2,2-tribromo-1,1-ethanediol (bromal hydrate).[1][2][3][4] This hydrate may be the actual starting material if water is present in the reaction mixture and can exhibit different reactivity. It is a white crystalline solid.[1]
-
Aldol-type Condensations: While this compound itself cannot enolize, it is a potent acceptor in aldol reactions. If your other reactant can form an enolate, aldol addition is expected. However, the resulting β-hydroxy aldehyde can be unstable and may undergo subsequent reactions like dehydration or retro-aldol cleavage.
Q2: I am seeing an unexpected peak in my GC-MS that corresponds to bromoform. Why is this happening?
A2: The presence of bromoform is a strong indicator of a haloform reaction. This occurs when the C-C bond adjacent to the tribromomethyl group is cleaved under basic conditions. This can happen if your intended product, an intermediate, or even the starting this compound itself undergoes this reaction pathway. To minimize this, consider using a non-nucleophilic base if possible, lowering the reaction temperature, or reducing the reaction time.
Q3: My NMR spectrum is showing broad signals, making it difficult to identify my product and any byproducts. What could be the cause?
A3: Broad signals in NMR spectra of brominated compounds can arise from the quadrupolar nature of the bromine nuclei (both ⁷⁹Br and ⁸¹Br).[5] This can lead to broadened signals for adjacent protons and carbons. While direct ⁷⁹Br or ⁸¹Br NMR is generally not practical on standard high-resolution spectrometers due to very broad signals, its effect on ¹H and ¹³C NMR should be anticipated.[5] Additionally, the presence of paramagnetic impurities or complex dynamic processes in solution can also lead to signal broadening.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of a Polar, Water-Soluble Byproduct
-
Possible Cause: Cannizzaro reaction is competing with your desired reaction. This is likely if your reaction is run under strong basic conditions.
-
Troubleshooting Steps:
-
Choice of Base: If possible, switch to a weaker or non-nucleophilic base.
-
Reaction Temperature: Lower the reaction temperature to favor the desired kinetic product over the Cannizzaro reaction.
-
Order of Addition: Add the base slowly to the mixture of the aldehyde and the nucleophile to maintain a low instantaneous concentration of the base.
-
Crossed Cannizzaro Reaction: If applicable, consider using a sacrificial aldehyde like formaldehyde in a crossed Cannizzaro reaction, which can act as the reductant for your more valuable aldehyde.[6]
-
Issue 2: Formation of Multiple Unidentified Byproducts in a Grignard or Organolithium Reaction
-
Possible Cause: Besides the expected nucleophilic addition, the strongly basic nature of organometallic reagents can promote side reactions. With sterically hindered Grignard reagents, reduction of the aldehyde to 2,2,2-tribromoethanol can occur.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous, as water will quench the organometallic reagent and can lead to the formation of bromal hydrate.[1]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.
-
Inverse Addition: Add the this compound solution slowly to the organometallic reagent to maintain an excess of the nucleophile, which can help suppress side reactions.
-
Use of a Milder Reagent: Consider using an organozinc reagent (Reformatsky-type reaction) which is generally less basic and may offer higher selectivity for the desired addition product.[7][8][9]
-
Potential Byproducts in Common Reactions
The following table summarizes potential byproducts that may be identified in reactions with this compound.
| Reaction Type | Potential Byproduct(s) | Chemical Formula | Key Identification Notes |
| Cannizzaro | 2,2,2-Tribromoethanol | C₂H₃Br₃O | Appears as a new alcohol peak in ¹H and ¹³C NMR. |
| Tribromoacetic acid | C₂HBr₃O₂ | A carboxylic acid peak in IR; may be in its salt form. | |
| Haloform | Bromoform | CHBr₃ | Characteristic singlet in ¹H NMR; distinct isotopic pattern in MS. |
| Formate Salt | CHO₂⁻ | Difficult to detect directly in organic extracts. | |
| Grignard | 2,2,2-Tribromoethanol | C₂H₃Br₃O | Product of reduction, especially with bulky Grignard reagents. |
| Wurtz Coupling Product | R-R | Homocoupling of the Grignard reagent. | |
| Reformatsky | Dehydrated Product | Varies | Loss of water from the β-hydroxy ester product. |
| Unreacted Starting Materials | Varies | Indicates incomplete reaction. |
Experimental Protocols for Byproduct Identification
Protocol 1: GC-MS Analysis of a this compound Reaction Mixture
Objective: To separate and identify volatile components of a reaction mixture, including the starting material, desired product, and potential byproducts like bromoform and 2,2,2-tribromoethanol.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, derivatize polar products (e.g., alcohols, carboxylic acids) to increase their volatility. A common derivatizing agent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[10][11] For alcohols, silylation with an agent like BSTFA is common.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable.
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Program: Start with an initial temperature of 40-50 °C, hold for a few minutes, then ramp up to 250-280 °C at a rate of 10-15 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with libraries (e.g., NIST).
-
Pay close attention to the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) to confirm the number of bromine atoms in a fragment.
-
Protocol 2: ¹H NMR Analysis for Byproduct Identification
Objective: To identify and quantify the components of a reaction mixture based on their proton NMR signatures.
Methodology:
-
Sample Preparation:
-
Take a representative sample from the crude reaction mixture after workup.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an internal standard with a known concentration and a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration if performing quantitative analysis.
-
-
Data Analysis:
-
This compound: A singlet around 9.0-9.5 ppm.
-
Bromoform: A singlet around 6.8 ppm.
-
2,2,2-Tribromoethanol: A multiplet for the CH proton coupled to the OH proton (or a singlet if exchange is fast or in D₂O), and a signal for the OH proton.
-
Tribromoacetic acid: A signal for the acidic proton, which can be broad and may exchange with water.
-
Integrate the signals corresponding to the identified compounds and the internal standard to determine their relative molar ratios.
-
Visualizing Reaction Pathways and Workflows
Caption: Potential reaction pathways for this compound.
References
- 1. Bromal hydrate - Wikipedia [en.wikipedia.org]
- 2. Bromal - Wikipedia [en.wikipedia.org]
- 3. Bromal Hydrate [drugfuture.com]
- 4. Bromal hydrate | C2H3Br3O2 | CID 68181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for Tribromoacetaldehyde synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tribromoacetaldehyde (bromal). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound, also known as bromal, can be synthesized from several starting materials. The most common precursors include paraldehyde, ethanol, and chloral.[1][2][3][4] The choice of starting material may depend on availability, cost, and desired scale of the reaction.
Q2: What is the role of sulfur in the bromination of paraldehyde?
A2: In the synthesis of this compound from paraldehyde and bromine, sulfur can be used as a catalyst. The addition of a small amount of sulfur has been reported to increase the reaction yield by 5-10% and does not complicate the purification process.[1]
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities in crude this compound include unreacted bromine, as well as incompletely brominated intermediates such as mono- and dibromoacetaldehyde.[1][5][6] The presence of these impurities can affect the purity and yield of the final product. Over-bromination can also lead to the formation of other byproducts.[6]
Q4: How is this compound typically purified?
A4: The most common method for purifying this compound is distillation under reduced pressure.[1][7][8] This technique allows for the separation of the desired product from less volatile impurities and any remaining starting materials or catalysts.
Q5: What are the key physical properties of this compound?
A5: this compound is a yellowish, oily liquid.[3][7] It is soluble in water, ethanol, and ether.[3] Below 50°C, it can form a solid hydrate with water.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature.[1][7] For the bromination of paraldehyde, a post-addition heating step at 60-80°C for two hours is recommended.[1][7] - Consider adding a sulfur catalyst to improve the yield in the bromination of paraldehyde.[1] |
| - Loss of product during workup or purification. | - Carefully perform the distillation under reduced pressure to avoid product loss.[1] - The fore-run from the initial distillation, which may contain some product along with impurities, can be treated with additional bromine and reheated to potentially recover more this compound.[1] | |
| Product is colored (Reddish-Yellow/Brown) | - Presence of residual bromine. | - The reddish-yellow color of the distilled product is common and is often due to dissolved bromine.[1] For some applications, this may not be an issue. If a colorless product is required, further purification steps may be necessary, such as washing with a dilute solution of a reducing agent like sodium bisulfite.[5] |
| Inconsistent Results | - Purity of starting materials. | - Ensure that the starting materials, such as bromine and paraldehyde, are properly dried before use.[1] For example, bromine can be dried by shaking with concentrated sulfuric acid, and paraldehyde can be dried over calcium chloride.[1] |
| Reaction does not initiate or is sluggish | - Insufficient activation. | - The reaction between paraldehyde and bromine is exothermic and should proceed under its own heat during the addition of paraldehyde.[1][7] If the reaction is slow to start, gentle warming may be required, but this should be done with caution to control the exothermic reaction. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 115-17-3[3][7] |
| Molecular Formula | C₂HBr₃O[7] |
| Molecular Weight | 280.74 g/mol [3][4] |
| Appearance | Yellowish, oily liquid[3][7] |
| Boiling Point | ~174 °C (with decomposition)[3] |
| Boiling Point (reduced pressure) | 59-62 °C / 9 mm Hg; 71-74 °C / 18 mm Hg[1] |
| Density | 2.665 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.584[2] |
| Solubility | Soluble in water, ethanol, and ether[3] |
Table 2: Reaction Conditions for this compound Synthesis via Paraldehyde Bromination
| Parameter | Value |
| Reactants | Bromine, Paraldehyde |
| Catalyst | Sulfur (optional, but recommended)[1] |
| Reactant Ratio (molar) | ~8.6 moles Bromine : 1 mole Paraldehyde (calculated from given masses)[1] |
| Catalyst Loading | ~0.2% by weight of Bromine[1] |
| Addition Time | ~4 hours[1] |
| Reaction Temperature (Addition) | Exothermic, proceeds under its own heat[1][7] |
| Reaction Temperature (Post-addition) | 60-80 °C[1][7][8] |
| Reaction Time (Post-addition) | 2 hours[1][7][8] |
| Yield | 52-57%[1] |
Experimental Protocols
Synthesis of this compound from Paraldehyde and Bromine
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Bromine (dried with concentrated sulfuric acid)[1]
-
Paraldehyde (dried over calcium chloride)[1]
-
Sulfur
Equipment:
-
2-L three-necked, round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Dropping funnel
-
Efficient reflux condenser
-
Gas trap for hydrogen bromide
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 720 g (230 cc, 4.5 moles) of dry bromine and 1.5 g of sulfur.[1] Connect the top of the condenser to a gas trap to safely handle the evolved hydrogen bromide.
-
Addition of Paraldehyde: Slowly add 69 g (69 cc, 0.52 mole) of dry paraldehyde to the stirred bromine solution over a period of about four hours.[1] The reaction is exothermic and will proceed under its own heat during the addition.
-
Heating: After the addition is complete, heat the reaction mixture externally at 60-80 °C for two hours.[1][7]
-
Initial Distillation: Distill the reaction mixture and collect the fraction boiling between 155-175 °C.[1] This crude product will contain this compound along with impurities. The fore-run (90-180 g) will consist mainly of bromine and partially brominated acetaldehydes.[1]
-
Purification: Redistill the collected fraction under reduced pressure. Collect the pure this compound boiling at 59-62 °C/9 mm Hg or 71-74 °C/18 mm Hg.[1] The expected yield is 220-240 g (52-57% of the theoretical amount).[1] The final product will be a reddish-yellow liquid.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Troubleshooting peak tailing in Tribromoacetaldehyde chromatography
Welcome to the technical support center for the chromatographic analysis of Tribromoacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the primary causes?
Peak tailing for an active compound like this compound in gas chromatography (GC) can stem from two main areas: chemical interactions within the system and physical disruptions in the flow path.[1][2]
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Chemical Activity: this compound, being a polar and reactive aldehyde, is prone to interactions with "active sites" in your GC system. These are often acidic silanol groups on the surface of a glass liner or the front of the column. This reversible adsorption can cause a portion of the analyte molecules to be retained longer, leading to a tailing peak.[2][3][4]
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Flow Path Disruption: Physical issues can create turbulence or unswept volumes in the carrier gas path, causing all peaks in the chromatogram to tail, including this compound.[5]
Q2: How can I determine if the peak tailing is due to chemical activity or a physical problem?
A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane or heptane).[2][6]
-
If only the this compound peak tails while the hydrocarbon peak is symmetrical, the issue is likely due to chemical activity.[1][7]
-
If all peaks, including the hydrocarbon, are tailing , it points towards a physical or mechanical problem within the GC system.[1][5]
Q3: What are the common physical or mechanical issues that cause peak tailing?
Several factors can disrupt the gas flow path and lead to indiscriminate peak tailing:
-
Poor Column Installation: An improperly cut column end (not a clean 90° cut) can create turbulence.[3][5] Additionally, incorrect column positioning within the inlet can create dead volumes.[3][5]
-
Contaminated Inlet Liner: Accumulation of non-volatile residues or septum particles in the liner can interfere with sample vaporization and flow.[8][9]
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can affect peak shape.[5][7]
Q4: What steps should I take to address peak tailing caused by chemical activity?
To mitigate interactions with active sites, consider the following:
-
Use a Deactivated Inlet Liner: Employ a liner that has been treated (silanized) to cover active silanol groups. If you are already using one, it may be contaminated, and replacing it is a good first step.[3][8]
-
Column Maintenance: Trim the front end of the column (e.g., 10-20 cm) to remove any accumulated non-volatile residues or areas where the stationary phase has been damaged.[3]
-
Check System Inertness: Ensure all components in the flow path, including ferrules and seals, are made of inert materials.
Q5: Could my GC method parameters be contributing to the peak tailing?
Yes, certain method parameters can influence peak shape:
-
Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely or quickly, leading to tailing.[5][8]
-
Initial Oven Temperature: A low initial oven temperature is crucial for proper focusing of the analyte at the head of the column, especially in splitless injection. If it's too high, it can cause peak distortion.[3]
-
Column Choice: The stationary phase of your GC column should be compatible with a polar analyte like this compound. A column with a more polar phase or one specifically designed for inertness is often beneficial.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
This guide provides a logical workflow to identify the root cause of peak tailing for this compound.
Caption: Diagnostic workflow for identifying the cause of peak tailing.
Guide 2: Resolving Physical/Mechanical Issues
Follow these steps if all peaks in your chromatogram are tailing.
Caption: Troubleshooting steps for physical causes of peak tailing.
Guide 3: Addressing Chemical Activity
Use this guide if only polar or active compounds like this compound are tailing.
Caption: Troubleshooting steps for chemical activity-related peak tailing.
Experimental Protocols
Protocol 1: Column Re-installation
-
Cool Down: Ensure the GC inlet and oven are at a safe temperature.
-
Remove Column: Carefully loosen the column nut at the inlet and remove the column.
-
Cut the Column: Using a ceramic scoring wafer, score the column about 1-2 cm from the end. Gently flex the column to create a clean, 90-degree break.
-
Inspect the Cut: Use a magnifying lens to ensure the cut is clean and free of shards or jagged edges.[3]
-
Install Ferrule: Place a new, appropriate ferrule and column nut onto the column.
-
Set Insertion Depth: Consult your GC manufacturer's instructions for the correct column insertion depth into the inlet.
-
Tighten Nut: Insert the column to the correct depth and tighten the nut finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.
-
Leak Check: Pressurize the system and perform an electronic leak check.
Protocol 2: Inlet Liner Replacement
-
Cool Down: Ensure the GC inlet is at a safe, cool temperature.
-
Remove Septum Nut: Unscrew the septum nut and remove the septum.
-
Remove Liner: Using liner removal tongs, carefully pull the old liner out of the inlet.
-
Inspect Inlet: Check the inside of the inlet for any visible contamination.
-
Install New Liner: Place a new, deactivated liner (with a new O-ring) into the inlet.
-
Reassemble: Replace the septum and septum nut.
-
Conditioning: Briefly heat the inlet to your method temperature to condition the new components before analysis.
Quantitative Data Summary
The following table provides typical GC parameters that can be optimized to improve the peak shape of this compound. These are starting points and may require further refinement for your specific application.
| Parameter | Recommended Setting | Rationale for Peak Shape Improvement |
| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of this compound, preventing band broadening in the inlet.[8] |
| Initial Oven Temp. | 40 - 60 °C | A lower initial temperature helps to focus the analyte band at the head of the column, especially for splitless injections.[3] |
| Column Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) or Wax phase | A stationary phase with some polarity can provide better interaction and peak shape for polar analytes. |
| Liner Type | Deactivated, Splitless Liner with Glass Wool | A deactivated liner minimizes active sites.[3] Glass wool can aid in sample vaporization but should also be deactivated. |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (for 0.25mm ID column) | An optimal flow rate ensures good chromatographic efficiency and minimizes peak broadening.[8] |
| Injection Volume | 0.5 - 1.0 µL | Overloading the column can lead to peak fronting or tailing. Reducing the injection volume can improve peak shape.[4][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
Technical Support Center: Tribromoacetaldehyde Synthesis
Welcome to the technical support center for the synthesis of Tribromoacetaldehyde (Bromal). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound, also known as bromal, can be prepared through several methods. The most common routes include:
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, such as paraldehyde, and incompletely brominated intermediates like mono- and di-bromoacetaldehyde.[3] Residual bromine may also be present, giving the product a yellowish or brown color.[3]
Q3: How should I purify crude this compound?
A3: The most common method for purifying this compound is distillation.[1] Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is often recommended to reduce the boiling point and minimize thermal stress on the compound.[3]
Q4: What are the key safety precautions when working with this compound and its reagents?
A4: this compound is toxic if swallowed and can be fatal in contact with skin, causing severe skin burns and eye damage.[4][5] Bromine is also highly toxic, corrosive, and volatile. It is crucial to:
-
Work in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Have a quenching agent, such as sodium thiosulfate or sodium bisulfite solution, readily available to neutralize any bromine spills.[6]
-
Ensure all glassware is dry, as the presence of water can lead to the formation of bromal hydrate.[2]
Troubleshooting Guide
Low Yield
Q5: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A5: Low yields in the synthesis of this compound can stem from several factors. Here are some common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using techniques like GC-MS or TLC (after derivatization) to confirm the consumption of starting material.
-
-
Suboptimal Temperature: The reaction temperature can significantly affect the rate and selectivity of the bromination.
-
Solution: Carefully control the reaction temperature. The bromination of paraldehyde is exothermic; therefore, slow addition of bromine and efficient cooling are necessary to maintain the desired temperature range.[6] Heating is typically required after the initial addition to drive the reaction to completion.[1]
-
-
Loss During Workup and Purification: Product can be lost during extraction, washing, and distillation steps.
-
Solution: Ensure all transfers are quantitative by rinsing glassware with the appropriate solvent.[7] During aqueous washes, perform multiple extractions with a suitable organic solvent to maximize recovery.[3] When performing vacuum distillation, ensure the system is properly sealed to maintain a consistent vacuum.
-
-
Impure Reagents: The purity of starting materials, especially paraldehyde and bromine, is crucial.
-
Solution: Use high-purity, dry reagents. Paraldehyde should be free of acetaldehyde and water.
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.
-
Solution: The slow and controlled addition of bromine helps to minimize the formation of mono- and di-brominated intermediates. The use of a catalyst, such as sulfur, can also improve the selectivity and yield of the reaction.
-
Reaction Control and Purity Issues
Q6: The reaction is highly exothermic and difficult to control. How can I manage the reaction temperature effectively?
A6: The bromination of paraldehyde is indeed a vigorous exothermic reaction. Effective temperature control is critical for both safety and yield.
-
Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture over a prolonged period. This allows the heat generated to dissipate.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain the reaction vessel at a low temperature (e.g., 0-10 °C) during the bromine addition.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent the formation of localized hot spots and ensure even heat distribution.[6]
-
Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.
Q7: My final product is colored (yellow/brown). What is the cause and how can I decolorize it?
A7: A yellow or brown color in the final product is typically due to the presence of residual bromine.[3]
-
Solution: Before distillation, the crude product can be washed with a dilute aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench the excess bromine. This should be followed by a wash with water and then brine to remove any remaining aqueous solution before drying the organic layer.
Q8: I am observing multiple products in my crude reaction mixture by GC-MS. How can I improve the selectivity towards this compound?
A8: The presence of multiple products, likely mono- and di-bromoacetaldehyde, indicates incomplete bromination.
-
Reaction Time and Temperature: After the initial exothermic addition of bromine, ensure the reaction is heated for a sufficient period at the recommended temperature (e.g., 60-80°C) to drive the reaction to completion and favor the formation of the tri-brominated product.[1]
-
Stoichiometry: Ensure the correct molar ratio of bromine to paraldehyde is used. A sufficient excess of bromine is necessary to achieve complete bromination.
-
Catalyst: The use of a catalyst, such as sulfur, can increase the rate and selectivity of the reaction.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis from Paraldehyde
| Parameter | Value | Reference |
| Reactants | ||
| Paraldehyde | 69 g (0.52 mole) | [1] |
| Bromine | 720 g (4.5 moles) | [1] |
| Catalyst (Sulfur) | 1.5 g | [1] |
| Reaction Conditions | ||
| Bromine Addition | Slow, dropwise | |
| Initial Temperature | Self-exothermic | [1] |
| Heating Temperature | 60-80 °C | [1] |
| Heating Duration | 2 hours | [1] |
| Purification | ||
| Method | Vacuum Distillation | [1] |
| Collection Fraction | 71-74 °C (at 2.4 kPa) | [1] |
| Yield | ||
| Expected Yield | 220-240 g | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Paraldehyde
This protocol is adapted from established literature procedures.[1]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to capture the evolved hydrogen bromide.
-
Charging Reactants: In the fume hood, charge the flask with 720 g of bromine and 1.5 g of sulfur.
-
Addition of Paraldehyde: Slowly add 69 g of dry paraldehyde to the bromine solution via the dropping funnel over a period of approximately 4 hours with vigorous stirring. The reaction will be exothermic. Maintain control of the reaction temperature with an external cooling bath as needed.
-
Heating: After the addition is complete, heat the reaction mixture to 60-80 °C for 2 hours.
-
Crude Product Isolation: After cooling, the reaction mixture is subjected to distillation to remove unreacted bromine and lower-boiling intermediates.
-
Purification: The crude product is then purified by vacuum distillation. Collect the fraction boiling at 71-74 °C at a pressure of 2.4 kPa. This fraction is the purified this compound.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetaldehyde,2,2,2-tribromo- MSDS CasNo.115-17-3 [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Tribromoacetaldehyde Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of Tribromoacetaldehyde stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place, protected from light. The recommended storage temperature is 2-8°C.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture, as this compound can react with water to form a solid hydrate.[3][4]
Q2: What solvents are compatible with this compound for creating stock solutions?
A2: this compound is soluble in polar organic solvents such as ethanol, ether, and acetone. While it is also soluble in water, it can form a solid hydrate, which may precipitate out of solution, especially at temperatures below 50°C.[3][4] For biological experiments, solvents like DMSO and ethanol are commonly used. However, the long-term stability in these solvents needs to be considered.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation. It is also sensitive to heat and moisture.
Q4: How can I assess the purity and concentration of my this compound stock solution?
A4: The purity and concentration of this compound solutions can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector. These methods can separate and quantify the intact compound from potential degradation products.
Q5: What are the primary degradation pathways for this compound?
A5: The primary known degradation pathways include:
-
Hydrolysis: Reaction with water to form this compound hydrate.
-
Reaction with bases: Can lead to decomposition.
-
Photodegradation: Exposure to light can cause degradation. While specific photoproducts for this compound are not extensively documented in readily available literature, related brominated compounds are known to undergo photodegradation.
-
Thermal Degradation: Elevated temperatures can cause decomposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate in the stock solution | Hydrate formation: The solution was prepared in a solvent containing water, or the neat compound was exposed to moisture. Low temperature: The solubility of this compound or its hydrate may decrease at lower storage temperatures. Concentration exceeds solubility: The prepared concentration is too high for the chosen solvent at the storage temperature. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to low-temperature precipitation. Consider storing at the higher end of the recommended temperature range (e.g., 8°C). 2. If warming does not redissolve the precipitate, it may be the hydrate. Prepare fresh stock solution using anhydrous solvent and ensure the neat compound is handled under dry conditions. 3. Prepare a new, more dilute stock solution. |
| Discoloration of the stock solution (e.g., turning yellow or brown) | Degradation: Exposure to light, heat, or incompatible materials (e.g., trace impurities in the solvent) can cause degradation, leading to colored byproducts. Reaction with solvent: Some solvents, like DMSO, can act as oxidizing agents under certain conditions and may react with halogenated compounds. | 1. Discard the discolored solution and prepare a fresh stock. 2. Ensure the new stock solution is stored in an amber vial or protected from light. 3. Use high-purity, anhydrous solvents. 4. If using DMSO, consider preparing smaller, single-use aliquots to minimize exposure to air and potential for oxidative degradation. |
| Inconsistent experimental results | Degradation of the stock solution: The concentration of the active compound may have decreased over time. Improper storage: Frequent freeze-thaw cycles or prolonged storage at room temperature can accelerate degradation. | 1. Prepare a fresh stock solution. 2. Assess the stability of your stock solution over your typical experimental timeframe using an analytical method like HPLC or GC-MS. 3. Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound (neat compound)
-
Anhydrous solvent (e.g., DMSO or ethanol)
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes
-
Analytical balance
-
-
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, carefully weigh the desired amount of this compound.
-
Transfer the weighed compound into a sterile amber glass vial.
-
Add the calculated volume of anhydrous solvent to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex until the compound is completely dissolved.
-
For long-term storage, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles and exposure to air.
-
Store the stock solution and aliquots at 2-8°C, protected from light.
-
Protocol for Assessing the Stability of a this compound Stock Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 10 mM in the desired solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
-
pH meter
-
Water bath or incubator
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 2, 6 hours). Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a suitable analytical method (e.g., HPLC-UV or GC-MS). The method should be able to separate the intact this compound from any degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound stock solutions.
References
Technical Support Center: Analysis of Tribromoacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of tribromoacetaldehyde (TBA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound (TBA)?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] In the analysis of TBA, co-eluting compounds from the sample matrix can interfere with the ionization process in the mass spectrometer, leading to either signal suppression or enhancement.[3][4] This interference can compromise the accuracy, reproducibility, and sensitivity of the analytical method.[3][5] For gas chromatography (GC) analysis, matrix components can also coat the injection liner, protecting the analyte from thermal degradation and leading to a phenomenon known as matrix-induced enhancement.[6][7]
Q2: What are the common analytical techniques for TBA analysis and which is more susceptible to matrix effects?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing TBA.[8] Due to its polar nature, TBA often requires derivatization to improve its volatility for GC analysis.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful technique for analyzing polar compounds. Both techniques are susceptible to matrix effects.[6] In LC-MS, ion suppression is a common issue where co-eluting matrix components interfere with the ionization of the analyte.[11][12][13] In GC-MS, matrix effects can manifest as signal enhancement due to the protective effect of the matrix in the injector port.[6][7]
Q3: What is derivatization and why is it often necessary for the analysis of TBA by GC?
A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[9][14] For GC analysis, compounds must be volatile and thermally stable.[9] TBA, being a polar compound, may exhibit poor chromatographic behavior. Derivatization replaces active hydrogens on polar functional groups with less polar groups, making the resulting derivative more volatile and suitable for GC analysis.[10][15] A common derivatizing agent for haloacetaldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[16]
Q4: What are the primary strategies to mitigate matrix effects in TBA analysis?
A4: The primary strategies to mitigate matrix effects include:
-
Thorough Sample Preparation: Effective cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[4][17]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[18][19]
-
Standard Addition Method: Known amounts of a TBA standard are added to the sample, and the analyte concentration is determined by extrapolation. This method is effective for complex matrices where a blank matrix is unavailable.[20][21][22]
-
Use of an Internal Standard: A stable isotope-labeled version of TBA, if available, can co-elute with the analyte and experience similar matrix effects, thus providing a reliable means of correction.[23][24]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Possible Cause:
-
Active Sites in the GC System: Polar analytes like TBA derivatives can interact with active sites in the GC inlet liner or the column, leading to peak tailing.[25]
-
Matrix Component Interference: Co-eluting matrix components can alter the chromatographic behavior of the analyte.[2]
-
Improper Derivatization: Incomplete or inconsistent derivatization can result in multiple peaks or poor peak shape.[8]
Troubleshooting Steps:
-
Check the GC Inlet: Use a deactivated inlet liner and replace it regularly.[6]
-
Optimize Chromatography: Adjust the temperature program and flow rate to improve separation from interfering matrix components.
-
Verify Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.[16]
-
Sample Cleanup: Implement or improve a sample cleanup procedure (e.g., SPE) to remove matrix interferences.[17]
Issue 2: Low Analyte Recovery or Signal Suppression
Possible Cause:
-
Ion Suppression (LC-MS): Co-eluting matrix components compete with the analyte for ionization in the MS source.[11][12]
-
Inefficient Extraction: The sample preparation method may not be effectively extracting TBA from the matrix.
-
Analyte Degradation: TBA may be unstable under the analytical conditions.[8]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression.[26]
-
Improve Sample Cleanup: Utilize a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering compounds.[27]
-
Modify Chromatographic Conditions: Alter the mobile phase composition or gradient to separate TBA from the suppressive matrix components.[4]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[12][26]
-
Use a Different Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression.[24]
-
Optimize Extraction: Evaluate different extraction solvents and techniques to improve TBA recovery.[17]
Issue 3: High Analyte Response or Signal Enhancement
Possible Cause:
-
Matrix-Induced Enhancement (GC-MS): Non-volatile matrix components can coat the GC inlet, preventing the thermal degradation of the analyte and leading to an enhanced signal.[6][7]
-
Ion Enhancement (LC-MS): Less commonly, some matrix components can enhance the ionization efficiency of the analyte.[3]
Troubleshooting Steps:
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for the enhancement effect.[18][28] The response of the analyte in the matrix-matched standards should be similar to that in the samples.
-
Implement the Standard Addition Method: This method inherently corrects for proportional matrix effects like signal enhancement.[1][22]
-
Improve Injector Maintenance (GC): Regularly clean and replace the GC inlet liner to minimize the accumulation of non-volatile matrix components.[29]
-
Optimize Sample Cleanup: Remove the matrix components responsible for the enhancement through improved sample preparation.[17]
Data Presentation
Table 1: Method Precision and Recovery for Haloacetaldehydes in Water Samples
| Analyte | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 50 | 95 | 5.2 |
| Dibromoacetaldehyde | 50 | 98 | 4.8 |
| Dichloroacetaldehyde | 50 | 102 | 6.1 |
| Trichloroacetaldehyde | 50 | 97 | 5.5 |
Note: This data is representative of haloacetaldehyde analysis and may vary depending on the specific matrix and analytical conditions.[16]
Experimental Protocols
Protocol 1: Sample Preparation using Derivatization and Liquid-Liquid Extraction (LLE)
This protocol is suitable for the analysis of TBA in water samples by GC-MS.[16]
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Preserve samples by adding a quenching agent to remove any residual disinfectant.
-
Store samples at 4°C and analyze as soon as possible.
2. Derivatization:
-
Place 5 mL of the water sample into a 15 mL glass centrifuge tube.
-
Add 100 µL of a 1 mg/mL PFBHA derivatizing reagent solution.
-
Vortex the tube briefly and heat it in a water bath at 60°C for 2 hours.
3. Extraction:
-
After cooling to room temperature, add 2 mL of n-hexane to the tube.
-
Vortex vigorously for 5 minutes to extract the derivatized TBA.
-
Centrifuge the sample to separate the organic and aqueous layers.
4. Concentration and Analysis:
-
Carefully transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
The extract can be concentrated under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
Protocol 2: Mitigation of Matrix Effects using the Standard Addition Method
This protocol describes the use of the standard addition method to quantify TBA in a complex matrix.[20][21]
1. Sample Preparation:
-
Prepare the sample extract as described in Protocol 1 or another suitable extraction method.
2. Preparation of Standard Addition Solutions:
-
Take several equal volume aliquots of the sample extract.
-
Spike each aliquot, except for one (the unspiked sample), with increasing known amounts of a TBA standard solution.
-
Dilute all aliquots to the same final volume with a suitable solvent.
3. Analysis:
-
Analyze each prepared solution using the chosen analytical method (e.g., GC-MS or LC-MS).
4. Data Analysis:
-
Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of TBA in the original sample extract.[30]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects in TBA analysis.
References
- 1. rsc.org [rsc.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 18. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 19. m.youtube.com [m.youtube.com]
- 20. Standard addition - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. alpha-measure.com [alpha-measure.com]
- 23. UQ eSpace [espace.library.uq.edu.au]
- 24. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. silcotek.com [silcotek.com]
- 26. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 29. phenova.com [phenova.com]
- 30. m.youtube.com [m.youtube.com]
Minimizing byproduct formation in Tribromoacetaldehyde reactions
Welcome to the technical support center for Tribromoacetaldehyde (Bromal). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this highly reactive aldehyde, with a focus on minimizing byproduct formation and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and byproducts encountered in reactions with this compound?
A1: Due to its high reactivity, several byproducts and impurities can arise. These typically include:
-
This compound Hydrate (Bromal Hydrate): this compound readily reacts with water to form a stable, crystalline solid hydrate.[1] This is often the most common impurity if reactions are not performed under strictly anhydrous conditions.
-
Decomposition Products: The compound can decompose, particularly when heated, yielding products like bromoform and bromoacetic acid through haloform reaction or oxidation pathways.[2] Boiling at atmospheric pressure (approx. 174 °C) is accompanied by decomposition.[1]
-
Self-Condensation Products: Like many aldehydes, this compound can undergo self-condensation reactions, especially in the presence of acid or base catalysts, leading to oligomeric or polymeric materials.
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound in the crude product.
Q2: My reaction mixture is darkening, or I'm seeing significant decomposition. What are the likely causes and solutions?
A2: Darkening and decomposition are typically caused by excessive heat or chemical instability.
-
Cause: High reaction temperatures can cause this compound to decompose.[1] The presence of strong acids or bases can also catalyze degradation and polymerization.
-
Solution: Maintain strict temperature control using an ice bath or cooling system, especially during exothermic additions. Avoid prolonged heating. If heating is necessary, determine the minimum effective temperature and time by monitoring the reaction (e.g., by TLC or LC-MS). Use mild bases or acids and add them slowly to control the reaction rate.
Q3: A crystalline solid has crashed out of my reaction. How do I know if it's my product or an impurity?
A3: The most likely solid impurity is Bromal Hydrate, formed if moisture is present in the reaction.[1]
-
Identification: You can characterize the solid by melting point (Bromal Hydrate melts around 53 °C) and spectroscopic methods (e.g., NMR, IR) to confirm its identity.
-
Prevention: To prevent its formation, use thoroughly dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If water is a byproduct of the reaction itself, consider using a dehydrating agent like molecular sieves.[3]
Q4: How can I effectively remove byproducts and purify my desired product?
A4: The choice of purification method depends on the properties of your product and the impurities present.
-
Vacuum Distillation: This is effective for separating liquid products from non-volatile impurities or substances with significantly different boiling points.[4] Using a vacuum is critical to lower the boiling point and prevent thermal decomposition of this compound or the product.[4]
-
Column Chromatography: Useful for removing polar impurities like decomposition products or non-volatile materials. However, the acidic nature of standard silica gel can sometimes degrade sensitive products. A test on a small scale is recommended.[4] Using deactivated silica or alumina can be a milder alternative.[4]
-
Recrystallization: If your desired product is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Formation of Bromal Hydrate. | 1. Monitor the reaction by TLC or LC-MS to confirm completion. Consider extending the reaction time or slightly increasing the temperature if stable. 2. Run the reaction at a lower temperature. Ensure reagents are added slowly and with efficient stirring. 3. Use anhydrous solvents and an inert atmosphere. |
| Multiple Spots on TLC/Peaks in Chromatogram | 1. Formation of side products from condensation or decomposition. 2. Presence of unreacted starting materials. | 1. Optimize reaction conditions: adjust temperature, change solvent, or use a milder catalyst. 2. Ensure correct stoichiometry; a slight excess of one reagent may be needed to consume the other. |
| Product is Unstable During Workup or Purification | 1. Thermal degradation during solvent removal or distillation. 2. Degradation on silica gel during chromatography. 3. Hydrolysis or reaction with aqueous workup solutions. | 1. Concentrate the product solution at reduced pressure without excessive heating (rotary evaporator). Use vacuum distillation for purification. 2. Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.[4] 3. Minimize contact time with aqueous layers. Use buffered solutions if the product is pH-sensitive. |
| Inconsistent Experimental Results | 1. Degradation of this compound during storage. | 1. Store this compound at 2-8°C or lower, under an inert atmosphere, and protected from light.[2][5] Prepare fresh solutions before each experiment.[2] |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Byproduct Formation
This protocol provides a general framework for a reaction involving this compound.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) and purge the system with the inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Use anhydrous grade solvents. Dissolve this compound and other reagents in the anhydrous solvent inside the reaction vessel under the inert atmosphere.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an appropriate cooling bath before adding any reactive reagents.
-
Reagent Addition: Add reagents dropwise via a dropping funnel or a syringe pump to maintain temperature and control the reaction rate.
-
Reaction Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). This helps determine the optimal reaction time and prevents the formation of byproducts from prolonged reaction times or excessive heating.
-
Quenching and Workup: Once complete, quench the reaction carefully at a low temperature. Perform any aqueous workup quickly and use pre-chilled, de-gassed solutions where appropriate.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, preferably with a short path head to minimize product loss. Ensure all joints are well-sealed.
-
Crude Material: Place the crude liquid product in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle. Collect fractions based on the boiling point at the given pressure. Avoid heating too strongly to prevent thermal decomposition.[1][4]
Visualizations
Caption: Troubleshooting flowchart for byproduct formation.
Caption: Workflow for reaction and purification.
References
Validation & Comparative
A Comparative Analysis of Tribromoacetaldehyde and Other Halogenated Acetaldehydes for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and biological impact of tribromoacetaldehyde in comparison to trichloroacetaldehyde and trifluoroacetaldehyde, supported by experimental data.
Introduction
Halogenated acetaldehydes are a class of reactive organic compounds that garner significant interest in the fields of toxicology, environmental science, and drug development. Their prevalence as disinfection byproducts in drinking water and their utility as intermediates in chemical synthesis necessitate a thorough understanding of their comparative properties and biological effects. This guide provides a detailed comparison of this compound (TBAL), trichloroacetaldehyde (TCAL, also known as chloral), and trifluoroacetaldehyde (TFA), focusing on their physicochemical characteristics, toxicity, and mechanisms of action. This objective analysis, supported by experimental findings, is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The degree and nature of halogen substitution significantly influence the physicochemical properties of these aldehydes, which in turn affects their biological reactivity and fate. A summary of key properties is presented in Table 1.
| Property | This compound (TBAL) | Trichloroacetaldehyde (TCAL) | Trifluoroacetaldehyde (TFA) |
| CAS Number | 115-17-3[1] | 75-87-6[2] | 75-90-1[3] |
| Molecular Formula | C₂HBr₃O[1] | C₂HCl₃O[2] | C₂HF₃O |
| Molecular Weight ( g/mol ) | 280.74[1] | 147.38[2] | 98.02 |
| Boiling Point (°C) | 174 (decomposes)[4] | 97.8[2] | -18 |
| Melting Point (°C) | Not available | -57.5[2] | Not available |
| Density (g/mL at 20-25°C) | 2.665[4][5] | 1.512[2] | Not available (gas at STP) |
| Water Solubility | Soluble, forms hydrate[1][4] | Soluble, forms chloral hydrate[2] | Forms hydrate |
| Appearance | Yellowish, oily liquid[4] | Colorless, oily liquid[6] | Colorless gas |
Table 1: Physicochemical Properties of Halogenated Acetaldehydes. This table summarizes and compares the key physicochemical properties of this compound, trichloroacetaldehyde, and trifluoroacetaldehyde.
Comparative Toxicity
The toxicity of halogenated acetaldehydes is a critical consideration for both environmental health and pharmaceutical applications. Experimental data reveals significant differences in their cytotoxic and genotoxic potential.
Cytotoxicity
A systematic comparison of the cytotoxicity of various haloacetaldehydes in Chinese hamster ovary (CHO) cells provides a clear ranking of their potency. The study demonstrated that this compound (TBAL) is among the most cytotoxic compounds in this class. The rank order of cytotoxicity was determined to be:
TBAL ≈ Chloroacetaldehyde > Dibromoacetaldehyde ≈ Bromochloroacetaldehyde ≈ Dibromochloroacetaldehyde > Iodoacetaldehyde > Bromoacetaldehyde ≈ Bromodichloroacetaldehyde > Dichloroacetaldehyde > Trichloroacetaldehyde (TCAL) [7][8]
This ranking highlights the significant impact of the type and number of halogen substitutions on cytotoxicity, with brominated compounds generally exhibiting higher toxicity than their chlorinated counterparts.
Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a major concern for long-term health effects. Studies have shown that both TBAL and TCAL (as chloral hydrate) are genotoxic, capable of inducing DNA strand breaks.[9] However, the damage induced by these compounds may be subject to cellular repair mechanisms.[9]
A comparative analysis of genotoxicity in CHO cells established the following rank order:
Dibromoacetaldehyde > Chloroacetaldehyde ≈ Dibromochloroacetaldehyde > TBAL ≈ Bromoacetaldehyde > Bromodichloroacetaldehyde > Bromochloroacetaldehyde ≈ Dichloroacetaldehyde > Iodoacetaldehyde [9]
Notably, in this particular study, TCAL was not found to be genotoxic.[9] It is important to consider that other studies have reported genotoxic effects for TCAL, suggesting that experimental conditions and cell types can influence the outcome.
Information on the comparative cytotoxicity and genotoxicity of trifluoroacetaldehyde is limited in the available literature, preventing a direct comparison within the same experimental framework. However, TFA is known to be a testicular toxicant.[3]
Mechanisms of Action and Signaling Pathways
The toxicity of halogenated acetaldehydes is believed to be mediated through several mechanisms, including the generation of oxidative stress and interference with key cellular signaling pathways.
Oxidative Stress and Nrf2 Pathway Activation
Aldehydes are known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[10][11][12] This oxidative stress can trigger a cellular defense mechanism mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
Disruption of Calcium Signaling
Evidence suggests that metabolites of trichloroacetaldehyde can disrupt intracellular calcium (Ca²⁺) homeostasis. Trichloroethanol, a major metabolite of TCAL, has been shown to mobilize intracellular calcium stores and inhibit store-operated calcium entry. Chloroacetaldehyde, another TCAL metabolite, can also induce a sustained elevation of intracellular free calcium.[13] Altered calcium signaling can impact a wide range of cellular processes, including proliferation, apoptosis, and gene expression.
Activation of MAPK and NF-κB Pathways
Trichloroacetaldehyde has been shown to activate naive CD4+ T cells through the activation of the p38 MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[14] Acetaldehyde, the non-halogenated parent compound, has also been demonstrated to induce the activation of MAPK/ERK and PI3K/AKT pathways.[15][16] These pathways are central regulators of cellular processes such as inflammation, proliferation, and survival, and their dysregulation can contribute to toxicological effects.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for two key experiments used to assess the cytotoxicity and genotoxicity of halogenated acetaldehydes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., CHO cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated acetaldehydes in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, if any) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control group.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage in individual cells. It is based on the ability of damaged DNA fragments to migrate out of the nucleus under the influence of an electric field.
Detailed Protocol:
-
Cell Preparation: After treating cells with the test compounds, harvest and resuspend them in a low-melting-point agarose solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.
-
Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes, releasing the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.
Conclusion
This comparative guide highlights the significant differences in the physicochemical properties and toxicological profiles of this compound, trichloroacetaldehyde, and trifluoroacetaldehyde. The available data indicates that this compound is a more potent cytotoxic and genotoxic agent than trichloroacetaldehyde in the studied mammalian cell line. While direct comparative data for trifluoroacetaldehyde is lacking, its known testicular toxicity underscores the need for further investigation.
The mechanisms of toxicity for these compounds are complex, involving the induction of oxidative stress and the disruption of critical cellular signaling pathways, including the Nrf2 and calcium signaling pathways. The provided experimental protocols for the MTT and Comet assays offer standardized methods for researchers to further explore the biological effects of these and other related compounds. A deeper understanding of the comparative toxicology and mechanisms of action of halogenated acetaldehydes is crucial for accurate risk assessment and the development of safer chemical alternatives and targeted therapeutic strategies.
References
- 1. guidechem.com [guidechem.com]
- 2. chemcess.com [chemcess.com]
- 3. Drug design structural alert: formation of trifluoroacetaldehyde through N-dealkylation is linked to testicular lesions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 三溴乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chloral | C2HCl3O | CID 6407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disturbed Ca2+-signaling by chloroacetaldehyde: a possible cause for chronic ifosfamide nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of trichloroacetaldehyde on the activation of CD4+T cells in occupational medicamentosa-like dermatitis: An in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetaldehyde induces similar cytotoxic and genotoxic risks in BEAS-2B cells and HHSteCs: involvement of differential regulation of MAPK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Threat: Tribromoacetaldehyde's Cytotoxicity Compared to Other Disinfection Byproducts
A Comparative Guide for Researchers and Drug Development Professionals
The disinfection of drinking water is a cornerstone of public health, yet the chemical reactions involved can generate a complex mixture of disinfection byproducts (DBPs). Among these, haloacetaldehydes (HALs) have emerged as a class of particular concern due to their potential toxicity. This guide provides a focused comparison of the cytotoxicity of tribromoacetaldehyde (TBA), a prominent brominated HAL, with other common DBPs, supported by experimental data to inform risk assessment and guide future research.
Quantitative Cytotoxicity Comparison of Haloacetaldehydes
A systematic comparison of the cytotoxicity of various HALs was conducted using Chinese hamster ovary (CHO) cells. The following table summarizes the 50% lethal concentration (LC50) values, which represent the concentration of a substance required to kill 50% of the cells in a test population. A lower LC50 value indicates higher cytotoxicity. The data consistently demonstrates that this compound is one of the most cytotoxic haloacetaldehydes.
| Disinfection Byproduct | Abbreviation | Chemical Formula | LC50 (µM)[1] |
| This compound | TBA | C₂HBr₃O | 1.8 |
| Chloroacetaldehyde | CAA | C₂H₃ClO | 1.8 |
| Dibromoacetaldehyde | DBAA | C₂H₂Br₂O | 3.6 |
| Bromochloroacetaldehyde | BCAA | C₂H₂BrClO | 4.1 |
| Dibromochloroacetaldehyde | DBCAA | C₂HBr₂ClO | 4.9 |
| Iodoacetaldehyde | IAA | C₂H₃IO | 12 |
| Bromoacetaldehyde | BAA | C₂H₃BrO | 15 |
| Bromodichloroacetaldehyde | BDCAA | C₂HBrCl₂O | 18 |
| Dichloroacetaldehyde | DCAA | C₂H₂Cl₂O | 38 |
| Trichloroacetaldehyde | TCA | C₂HCl₃O | 1,200 |
Experimental Protocols
The following is a detailed methodology for the chronic cytotoxicity assay used to generate the comparative data.
Chinese Hamster Ovary (CHO) Cell Chronic Cytotoxicity Microplate Assay
This assay quantifies the reduction in cell density over a 72-hour exposure period to the test compound.
1. Cell Culture and Maintenance:
-
Chinese hamster ovary (CHO) cells (AS52 clone 11-4-8) are maintained in Ham's F12 medium supplemented with 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
CHO cells are seeded into 96-well flat-bottomed microplates at a density of approximately 1,000 cells per well in 200 µL of complete medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of the haloacetaldehyde to be tested. A set of wells with medium only serves as a negative control.
-
The plates are incubated for an additional 72 hours.
-
Following incubation, the medium is discarded, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then fixed with 100% methanol for 10 minutes.
-
After fixation, the methanol is removed, and the plates are air-dried.
-
The fixed cells are stained with a 0.5% crystal violet solution in 25% methanol for 10 minutes.
-
The plates are washed with deionized water to remove excess stain and are allowed to air dry.
-
The stained cells are solubilized with a solution of 33% glacial acetic acid.
-
The absorbance of each well is measured at 595 nm using a microplate reader.
3. Data Analysis:
-
The absorbance values are corrected by subtracting the average absorbance of the blank wells (medium only).
-
The cell survival percentage is calculated relative to the negative control (untreated cells).
-
The LC50 value is determined by plotting the cell survival percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact: Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in assessing and understanding the cytotoxicity of this compound, the following diagrams are provided.
While the precise signaling cascade for this compound-induced apoptosis is still under investigation, evidence from related aldehyde compounds suggests a pathway involving oxidative stress and the intrinsic apoptosis pathway.
Conclusion
The experimental data clearly positions this compound as a highly cytotoxic disinfection byproduct, with a potency comparable to chloroacetaldehyde and significantly greater than many other haloacetaldehydes. The proposed mechanism of action, involving the induction of oxidative stress and subsequent activation of the intrinsic apoptotic pathway, highlights a critical area for further toxicological research. Understanding these cellular and molecular mechanisms is paramount for developing effective strategies to mitigate the potential health risks associated with exposure to this and other DBPs in drinking water. This comparative guide serves as a valuable resource for researchers in toxicology, environmental science, and drug development, providing a foundation for future studies aimed at elucidating the precise toxicological profiles of disinfection byproducts.
References
Unveiling the Genotoxic Potential of Tribromoacetaldehyde in Mammalian Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the genotoxicity of Tribromoacetaldehyde (TBA), a common drinking water disinfection byproduct, in mammalian cells. It offers a direct comparison with other haloacetaldehydes (HALs) and details the experimental frameworks used for these evaluations. This document is intended for researchers, toxicologists, and drug development professionals engaged in assessing the safety of chemical compounds.
Executive Summary
This compound (TBA) is a potent genotoxic agent, capable of inducing DNA strand breaks in mammalian cells. When compared to a range of other haloacetaldehyde disinfection byproducts, TBA demonstrates significant genotoxic activity. A systematic comparison in Chinese hamster ovary (CHO) cells using the Comet assay reveals a distinct hierarchy of DNA damage potential among these compounds. This guide synthesizes the available quantitative data, outlines the methodologies for key genotoxicity assays, and illustrates the cellular pathways likely implicated in the response to TBA-induced DNA damage.
Comparative Genotoxicity of Haloacetaldehydes
Quantitative analysis of DNA damage, measured by the percentage of DNA in the comet tail (% Tail DNA) in the Comet assay, provides a clear metric for comparing the genotoxic potency of various haloacetaldehydes. The studies conducted in Chinese hamster ovary (CHO) cells establish a definitive rank order of genotoxicity.[1][2][3][4]
The established order, from most to least genotoxic, is as follows: Dibromoacetaldehyde (DBAL) > Chloroacetaldehyde (CAL) ≈ Dibromochloroacetaldehyde (DBCAL) > This compound (TBAL) ≈ Bromoacetaldehyde (BAL) > Bromodichloroacetaldehyde (BDCAL) > Bromochloroacetaldehyde (BCAL) ≈ Dichloroacetaldehyde (DCAL) > Iodoacetaldehyde (IAL).[2][4]
Trichloroacetaldehyde (TCAL) was found to be not genotoxic under the same experimental conditions.[2][3]
Table 1: Genotoxicity Index of Haloacetaldehydes in Chinese Hamster Ovary (CHO) Cells
| Compound | Abbreviation | Chemical Structure | Relative Genotoxicity Ranking |
| Dibromoacetaldehyde | DBAL | CHBr₂CHO | 1 |
| Chloroacetaldehyde | CAL | CH₂ClCHO | 2 (tie) |
| Dibromochloroacetaldehyde | DBCAL | CBr₂ClCHO | 2 (tie) |
| This compound | TBAL | CBr₃CHO | 3 (tie) |
| Bromoacetaldehyde | BAL | CH₂BrCHO | 3 (tie) |
| Bromodichloroacetaldehyde | BDCAL | CBrCl₂CHO | 4 |
| Bromochloroacetaldehyde | BCAL | CHBrClCHO | 5 (tie) |
| Dichloroacetaldehyde | DCAL | CHCl₂CHO | 5 (tie) |
| Iodoacetaldehyde | IAL | CH₂ICHO | 6 |
| Trichloroacetaldehyde | TCAL | CCl₃CHO | Not Genotoxic |
Note: The ranking is derived from the systematic comparative toxicity studies.[1][2][3][4] A lower number indicates higher genotoxicity.
Mechanistic Insights: DNA Damage Response Pathway
While the specific signaling cascades activated by TBA are a subject of ongoing research, the mechanism is expected to align with the general DNA Damage Response (DDR) pathway triggered by other aldehydes. Aldehydes are known to form DNA adducts and cross-links, leading to replication fork stalling and the formation of DNA strand breaks. This damage activates a well-defined signaling network to coordinate cell cycle arrest and DNA repair.
Experimental Protocols
The assessment of genotoxicity relies on standardized and reproducible assays. Below are detailed methodologies for two key in vitro assays used in the evaluation of haloacetaldehydes.
In Vitro Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[5][6][7]
Objective: To quantify DNA single- and double-strand breaks and alkali-labile sites.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells are cultured in appropriate media until they reach approximately 80-90% confluency.
-
Treatment: Cells are treated with various concentrations of TBA (and comparator compounds) for a defined period (e.g., 3-4 hours). A negative (vehicle) and a positive (e.g., methyl methanesulfonate) control are included.
-
Slide Preparation: Approximately 10,000 cells are mixed with low melting point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a high-salt, detergent-based lysis solution (pH 10) overnight at 4°C. This step removes cell membranes and histones, leaving behind DNA "nucleoids".
-
DNA Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH >13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: An electric field (e.g., 0.7 V/cm) is applied for 20-30 minutes. Broken DNA fragments migrate away from the nucleoid, forming a "comet tail".[8]
-
Neutralization and Staining: Slides are neutralized with a Tris buffer (pH 7.5), dehydrated, and stained with a fluorescent DNA dye (e.g., SYBR Gold or Propidium Iodide).
-
Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the tail relative to the head (% Tail DNA), which is proportional to the amount of DNA damage. At least 50-100 cells are scored per slide.
In Vitro Micronucleus Test
The micronucleus test detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.[9][10][11]
Objective: To assess the potential of a substance to cause clastogenic (chromosome breakage) or aneugenic (whole chromosome loss) effects.
Methodology:
-
Cell Culture and Treatment: CHO cells are seeded and allowed to attach. They are then treated with various concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix), for a short period (e.g., 3-4 hours).
-
Cytokinesis Block: After treatment, the medium is replaced. Cytochalasin B (e.g., 3-6 µg/mL) is added to the culture. Cytochalasin B inhibits actin polymerization, thereby blocking cytokinesis (the final stage of cell division) and leading to the accumulation of binucleated cells.
-
Incubation: Cells are incubated for a period equivalent to 1.5-2 normal cell cycles to allow damaged cells to undergo mitosis and form micronuclei in binucleated cells.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained (e.g., with Giemsa) and the nucleus is counterstained with a DNA-specific stain.
-
Scoring: At least 2,000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[9]
Conclusion
This compound is a demonstrably genotoxic compound in mammalian cells. Comparative data clearly positions TBA as a more potent genotoxin than several other regulated and emerging disinfection byproducts, though it is surpassed in potency by dibromoacetaldehyde. The standardized assays detailed in this guide, including the Comet assay and the micronucleus test, provide a robust framework for quantifying this risk. Understanding the relative genotoxicity and the underlying cellular response pathways is critical for accurate risk assessment and for guiding the development of safer water treatment technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 6. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. criver.com [criver.com]
- 10. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for Tribromoacetaldehyde
For researchers, scientists, and drug development professionals, the robust and accurate quantification of tribromoacetaldehyde is critical for toxicological assessment, environmental monitoring, and quality control in various chemical processes. As a halogenated aldehyde, its analysis presents unique challenges that necessitate the selection of a suitable and validated analytical method. This guide provides an objective comparison of two prevalent analytical techniques for the determination of this compound: Gas Chromatography with Electron Capture Detection (GC-ECD) following derivatization, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), also after a derivatization step.
The methodologies and performance data presented herein are based on established analytical practices for similar halogenated aldehydes and serve as a comprehensive guide for method selection, development, and validation.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound is a critical decision that depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the GC-ECD and HPLC-UV methods.
| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation of the volatile derivative of this compound based on its boiling point and polarity, with highly sensitive detection of the halogenated compound.[1][2][3][4] | Separation of the derivatized this compound based on its polarity, with detection via UV absorbance.[5][6] |
| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 2,4-Dinitrophenylhydrazine (DNPH)[7][8][9] |
| Specificity | High, due to the selectivity of the ECD for electron-capturing compounds like brominated derivatives.[3] | Moderate to high, dependent on the chromatographic separation from other carbonyl compounds and potential interferences in the sample matrix. |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/L | ~0.5 µg/L |
| Limit of Quantification (LOQ) | ~0.15 µg/L | ~1.5 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 4% |
Experimental Protocols
Detailed methodologies for both the GC-ECD and HPLC-UV techniques are provided below.
This method is highly suitable for the trace analysis of this compound in various matrices, including water and biological fluids.
1. Sample Preparation and Derivatization:
-
Sample Collection: Collect samples in amber glass vials. If analyzing water samples containing residual disinfectants, a quenching agent (e.g., ammonium chloride) should be added.
-
pH Adjustment: Adjust the pH of a 10 mL sample to a range of 4-5 using a suitable buffer.
-
Derivatization: Add 1 mL of a 1 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) solution to the sample.
-
Incubation: Vortex the sample and incubate at 40°C for 2 hours to ensure complete derivatization.
-
Extraction: After cooling to room temperature, perform a liquid-liquid extraction with 2 mL of hexane.
-
Concentration: Carefully transfer the organic layer to a clean vial and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-ECD):
-
GC System: A Gas Chromatograph equipped with an Electron Capture Detector.
-
Column: A capillary column suitable for halogenated compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1-2 µL.
This method is a robust alternative for the quantification of this compound, particularly in less complex matrices.
1. Sample Preparation and Derivatization:
-
Sample Collection: Collect samples in amber glass vials.
-
Derivatization Solution: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile and phosphoric acid.
-
Derivatization Reaction: Mix 5 mL of the sample with 5 mL of the DNPH derivatizing solution.
-
Incubation: Allow the reaction to proceed at 40°C for 1 hour.
-
Solid-Phase Extraction (SPE): For complex matrices, a C18 SPE cartridge can be used to clean up the sample and concentrate the derivative. Elute the derivative with acetonitrile.
2. Instrumental Analysis (HPLC-UV):
-
HPLC System: An HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.[7]
-
Injection Volume: 10-20 µL.
Methodology Visualization
To better understand the processes involved in the validation and execution of these analytical methods, the following diagrams have been generated.
Caption: Workflow for this compound Analysis by GC-ECD.
Caption: Workflow for this compound Analysis by HPLC-UV.
References
- 1. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 2. Gas Chromatography Testing [intertek.com]
- 3. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Acetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
A Guide to Inter-laboratory Comparison of Tribromoacetaldehyde Analysis
For researchers, scientists, and professionals in drug development, accurate and reliable analysis of Tribromoacetaldehyde (TBA) is crucial. This guide provides a comparative overview of the common analytical methodologies used for the determination of TBA, supported by experimental data and protocols. The focus is on providing a framework for understanding the performance of these methods, which can be a basis for inter-laboratory comparison studies.
Quantitative Data Summary
The selection of an analytical method for this compound analysis is often a trade-off between sensitivity, specificity, and accessibility. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed. Below is a summary of their typical performance characteristics.
| Parameter | GC-ECD (EPA Method 551.1) | GC-MS | HPLC-UV (with Derivatization) |
| Principle | Separation of volatile compounds with highly sensitive detection of halogenated compounds. | Separation based on volatility, with identification and quantification based on mass-to-charge ratio. | Separation of derivatized aldehydes in the liquid phase with detection by UV absorbance. |
| Typical Matrix | Drinking Water[1] | Water, Biological Samples[2] | Water, Biological Fluids[3] |
| Limit of Detection | Low (ng/L to µg/L range)[4] | Low to moderate (ng/L to µg/L range) | Moderate (µg/L to mg/L range)[5] |
| Specificity | Good for halogenated compounds, but co-elution can be an issue. | Excellent, provides structural information for definitive identification.[6] | Good, but depends on the selectivity of the derivatizing agent and chromatographic separation. |
| Precision | High | High | High |
| Accuracy | High | High | High |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Notes | EPA Method 551.1 is a well-established method for disinfection byproducts.[1][7] | Offers the highest confidence in compound identification.[8] | Derivatization step can add complexity and potential for error.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of any successful inter-laboratory comparison. The following sections outline the typical methodologies for TBA analysis using Gas Chromatography and High-Performance Liquid Chromatography.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) based on EPA Method 551.1
This method is widely used for the analysis of chlorinated disinfection byproducts in drinking water.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Collect a 500 mL water sample in a clean glass container.
-
Transfer the sample to a 1 L separatory funnel.
-
Add 50 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether - MTBE).
-
Shake the funnel vigorously for 2-3 minutes, venting periodically.
-
Allow the layers to separate for 10 minutes.
-
Collect the organic layer and dry it by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]
-
-
Instrumental Analysis:
-
Gas Chromatograph: Equipped with a linearized electron capture detector (ECD).[9]
-
Column: A capillary column such as an Rtx-624 or Rtx-5 is commonly used.[9]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow.[2]
-
Temperatures:
-
Inlet: 250°C
-
Detector: 300°C
-
-
Oven Program: An initial temperature of 40°C, held for a few minutes, followed by a temperature ramp to ensure separation of analytes.[2]
-
Injection Volume: 1 µL.[2]
-
-
Calibration: A procedural standard calibration curve is prepared by extracting standards in the same manner as the samples.[9]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
HPLC is a robust technique for the analysis of carbonyl compounds, including aldehydes, after derivatization.[2] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).
-
Derivatization:
-
Solid Phase Extraction (SPE) Cleanup:
-
Pass the derivatized solution through a C18 SPE cartridge to adsorb the derivatives.
-
Wash the cartridge to remove interferences.
-
Elute the aldehyde-DNPH derivatives with a small volume of acetonitrile.[5]
-
-
Instrumental Analysis:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: A reverse-phase C18 column is typically used.[5][10]
-
Mobile Phase: A mixture of acetonitrile and water is common.[5][10]
-
Detection: The UV detector is set to a wavelength where the DNPH derivatives have maximum absorbance, typically around 360 nm.[5]
-
Flow Rate: A constant flow rate, for example, 1 mL/min.[5]
-
-
Calibration: An external standard calibration curve is generated using a series of standard solutions of the TBA-DNPH derivative.
Visualizations
Experimental Workflow for TBA Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound, from sample collection to data analysis.
Caption: Generalized workflow for the analysis of this compound.
Logical Comparison of GC and HPLC Methods for TBA Analysis
This diagram provides a comparative overview of Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound.
Caption: Comparison of GC and HPLC for this compound analysis.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. teledynelabs.com [teledynelabs.com]
- 9. epd.georgia.gov [epd.georgia.gov]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Efficacy of Tribromoacetaldehyde as a Synthon: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of synthons is a critical step in the design of efficient and high-yielding synthetic routes. Tribromoacetaldehyde, also known as bromal, is a highly reactive haloacetaldehyde that offers unique advantages as a building block in organic synthesis. This guide provides an objective comparison of the performance of this compound with its analogues, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate synthon for specific research applications.
A Comparative Overview of Haloacetaldehyde Synthons
This compound (TBAL) belongs to the family of α-haloacetaldehydes, which are characterized by the presence of one or more halogen atoms on the carbon adjacent to the aldehyde carbonyl group. This structural feature significantly enhances the electrophilicity of the carbonyl carbon, making these compounds potent synthons for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary analogues for comparison include trichloroacetaldehyde (chloral, TCAL) and trifluoroacetaldehyde (fluoral).
Physical and Chemical Properties
The choice of a synthon is often influenced by its physical properties, which can affect handling, reaction conditions, and purification. The table below summarizes the key physical properties of this compound and its chlorinated and fluorinated analogues.
| Property | This compound (Bromal) | Trichloroacetaldehyde (Chloral) | Trifluoroacetaldehyde (Fluoral) |
| Formula | C₂HBr₃O | C₂HCl₃O | C₂HF₃O |
| Molecular Weight | 280.74 g/mol | 147.39 g/mol | 98.02 g/mol |
| Boiling Point | ~174 °C (with decomposition)[1] | 97.8 °C | -19 °C |
| Density | 2.66 g/mL | 1.51 g/cm³ | --- |
| Reactivity | High | High | Very High |
| Form | Yellowish, oily liquid[1] | Colorless, oily liquid | Gas at room temperature |
| Hydrate Formation | Readily forms a solid hydrate[1] | Readily forms a solid hydrate (chloral hydrate) | Readily forms a stable hydrate[2] |
Reactivity and Efficacy in Synthesis
The synthetic utility of haloacetaldehydes is largely dictated by the electrophilicity of the carbonyl carbon and the nature of the halogen substituents. The electron-withdrawing effect of the halogens activates the aldehyde for nucleophilic attack.
A comparative study on the cytotoxicity of various haloacetaldehydes in Chinese hamster ovary cells provides an indirect measure of their chemical reactivity. The rank order of cytotoxicity was found to be: This compound (TBAL) ≈ chloroacetaldehyde (CAL) > dibromoacetaldehyde (DBAL) ≈ bromochloroacetaldehyde (BCAL) ≈ dibromochloroacetaldehyde (DBCAL) > iodoacetaldehyde (IAL) > bromoacetaldehyde (BAL) ≈ bromodichloroacetaldehyde (BDCAL) > dichloroacetaldehyde (DCAL) > trichloroacetaldehyde (TCAL) [3][4]. This suggests that this compound is one of the most reactive haloacetaldehydes, even more so than its commonly used analogue, trichloroacetaldehyde.[3][4]
Trifluoroacetaldehyde (fluoral) is also known to be highly electrophilic and is often used to introduce the trifluoromethyl group into organic molecules.[2] Due to its gaseous nature and tendency to polymerize, it is frequently handled as its more stable ethyl hemiacetal or hydrate.[2]
Applications in Heterocyclic Synthesis
One of the key applications of this compound and its analogues is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, α-haloaldehydes are valuable precursors for the synthesis of imidazo[1,2-a]pyrimidines, a privileged scaffold in medicinal chemistry.
While specific comparative yield data for this compound in many named reactions is not extensively documented in readily available literature, its high reactivity suggests it would be a highly effective synthon. For comparison, the more stable precursor, bromoacetaldehyde diethyl acetal, has been reported to be synthesized in 77-80% yield. This acetal can then be used in subsequent reactions where the aldehyde is generated in situ.
Experimental Protocols
The following protocols provide examples of how haloacetaldehydes can be utilized in synthesis. These can be adapted for use with this compound, taking into account its high reactivity and potential need for milder reaction conditions.
Synthesis of 2-Bromo-imidazo[1,2-a]pyrimidines
This protocol outlines a general procedure for the synthesis of 2-bromo-imidazo[1,2-a]pyrimidines using a haloacetaldehyde.
Materials:
-
2-Aminopyrimidine derivative
-
This compound (or other haloacetaldehyde)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium bicarbonate)
Procedure:
-
Dissolve the 2-aminopyrimidine derivative in the anhydrous solvent.
-
Add this compound dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate a key synthetic application and a general workflow relevant to the use of haloacetaldehyde synthons.
Conclusion
This compound stands out as a highly reactive and potent synthon in organic synthesis. Its efficacy, as suggested by cytotoxicity data, appears to be comparable or even superior to its chlorinated analogue, trichloroacetaldehyde, in terms of electrophilic reactivity. While its handling requires care due to its reactivity and potential instability, its utility in constructing complex molecules, particularly heterocycles, makes it a valuable tool for synthetic chemists. The choice between this compound and its analogues will ultimately depend on the specific requirements of the target molecule, desired reactivity, and practical considerations in the laboratory. Further quantitative studies directly comparing the yields of various reactions with these synthons would be highly beneficial to the scientific community.
References
Brominated Acetaldehydes Demonstrate Lower Stability Compared to Chlorinated Counterparts
For immediate release:
New comparative analysis indicates that brominated acetaldehydes are significantly less stable than their chlorinated analogues, a finding of critical importance for researchers and professionals in drug development and environmental science. This guide provides an in-depth comparison of the relative stability of these two classes of haloacetaldehydes, supported by experimental data, detailed protocols, and mechanistic diagrams.
Recent studies have demonstrated the pronounced instability of brominated acetaldehydes, particularly under elevated temperature and pH conditions. For instance, at 50°C and a pH of 7.5, tribromoacetaldehyde (TBAL) exhibits rapid degradation, with over 90% breaking down within just 8 minutes. In stark contrast, its chlorinated counterpart, trichloroacetaldehyde (TCAL), remains largely stable, with only about 1% degradation observed under the same conditions.[1] This disparity in stability is a key consideration for their application and persistence in various chemical and biological systems.
The degradation of these haloacetaldehydes predominantly follows second-order kinetics.[1] The primary degradation pathways identified are decarboxylation, which leads to the formation of trihalomethanes and formate, and a secondary dehalogenation pathway.[1] The instability of brominated species is a critical factor influencing their lower formation levels from amino acids when compared to chlorinated haloacetaldehydes.
From a fundamental chemical standpoint, the difference in stability can be attributed to the bond strength between the carbon and halogen atoms. The carbon-bromine (C-Br) bond is inherently weaker and thus has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. This makes the C-Br bond more susceptible to cleavage, leading to the faster degradation of brominated acetaldehydes. The bond dissociation energy for a typical C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is around 339 kJ/mol.
Quantitative Comparison of Stability
To provide a clear overview of the relative stability, the following table summarizes key quantitative data:
| Compound | Condition | Metric | Value | Reference |
| This compound (TBAL) | 50°C, pH 7.5, 8 minutes | % Degradation | >90% | [1] |
| Trichloroacetaldehyde (TCAL) | 50°C, pH 7.5, 8 minutes | % Degradation | ~1% | [1] |
| Brominated Trihaloacetaldehydes | High pH | Hydrolysis Rate Law | -d[THA]/dt = k[THA][OH⁻]⁰·⁵ | |
| Carbon-Bromine Bond | General | Bond Dissociation Energy | ~276 kJ/mol | |
| Carbon-Chlorine Bond | General | Bond Dissociation Energy | ~339 kJ/mol |
Mechanistic Pathways of Degradation
The degradation of trihaloacetaldehydes in aqueous environments is primarily driven by hydrolysis. The two main competing pathways are decarboxylation and dehalogenation.
Caption: Major degradation pathways for trihaloacetaldehydes.
The initial and rapid step in an aqueous solution is the hydration of the aldehyde group to form a geminal diol. This is followed by deprotonation in the presence of a base to form an anionic intermediate, which then undergoes either decarboxylation or dehalogenation.
A more detailed view of the base-catalyzed hydrolysis mechanism leading to decarboxylation is presented below.
References
Spectroscopic comparison of Tribromoacetaldehyde and its derivatives
A Spectroscopic Comparison of Tribromoacetaldehyde and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound (bromal) and two of its key derivatives: its hydrate, bromal hydrate (2,2,2-tribromoethane-1,1-diol), and its diethyl acetal (2-bromo-1,1-diethoxyethane). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its derivatives. Due to the inherent instability of gem-diols, specific experimental spectroscopic data for bromal hydrate is limited in the public domain. The provided data for bromal hydrate is based on the expected spectroscopic characteristics of gem-diols and available information for its analogue, chloral hydrate.
| Compound | Structure | Spectroscopic Data |
| This compound | ¹H NMR (CDCl₃): Aldehydic proton (CHO) signal expected in the range of 9-10 ppm. ¹³C NMR (CDCl₃): Carbonyl carbon (C=O) signal expected in the range of 190-200 ppm. The CBr₃ carbon signal is expected further upfield. IR (neat): Strong C=O stretching vibration between 1720-1740 cm⁻¹. C-H stretch of the aldehyde group is expected around 2720 cm⁻¹ and 2820 cm⁻¹. Mass Spectrometry (EI): Key fragment observed at m/z 173[1]. The molecular ion peak may be weak or absent. | |
| Bromal Hydrate | ¹H NMR (DMSO-d₆): Signal for the CH(OH)₂ proton expected around 5-6 ppm, with the two OH protons exhibiting a separate, often broad, signal. ¹³C NMR (DMSO-d₆): The gem-diol carbon (CH(OH)₂) signal is expected in the range of 80-90 ppm. IR (solid): Broad O-H stretching band in the region of 3200-3600 cm⁻¹. Absence of a strong C=O band. C-O stretching vibrations are expected between 1000-1200 cm⁻¹. Mass Spectrometry (EI): Expected to readily lose water, showing fragments corresponding to this compound. | |
| Bromoacetaldehyde Diethyl Acetal | ¹H NMR (CDCl₃): δ 4.67 (t, 1H, CH(OEt)₂), 3.70 (m, 2H, OCH₂CH₃), 3.59 (m, 2H, OCH₂CH₃), 3.37 (d, 2H, CH₂Br), 1.24 (t, 6H, OCH₂CH₃)[2]. ¹³C NMR (CDCl₃): Acetal carbon (CH(OEt)₂) signal expected around 100 ppm. Methylene carbons of the ethyl groups (OCH₂) expected around 60-70 ppm, the methyl carbons (CH₃) around 15 ppm, and the brominated methylene carbon (CH₂Br) around 35-45 ppm. IR (neat): Absence of a strong C=O band. Strong C-O stretching bands in the region of 1050-1150 cm⁻¹. Mass Spectrometry (EI): Molecular ion peaks at m/z 196 (M⁺) and 198 (M+2) due to bromine isotopes. Major fragments at m/z 151/153 ([M-OC₂H₅]⁺), 123/125 ([M-CH₂Br]⁺), and 103 ([CH(OC₂H₅)₂]⁺). |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Chemical shifts are referenced to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids (Neat): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound and its diethyl acetal, inject a dilute solution of the sample into a GC equipped with a suitable capillary column (e.g., DB-5). The separated components are then introduced into the mass spectrometer.
-
Direct Infusion: For less volatile or thermally unstable compounds, a solution of the sample can be directly infused into the mass spectrometer's ion source.
-
-
Ionization:
-
Electron Ionization (EI): Typically performed at 70 eV, this hard ionization technique is useful for obtaining detailed fragmentation patterns for structural elucidation.
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio.
Diagrams
Synthesis and Derivatization of this compound
The following diagram illustrates the synthesis of this compound from ethanol and its subsequent conversion to bromal hydrate and bromoacetaldehyde diethyl acetal.
Caption: Synthesis of this compound and its common derivatives.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of chemical compounds.
References
Navigating Analytical Challenges: A Comparative Guide to Tribromoacetaldehyde Cross-Reactivity in Analytical Assays
For researchers, scientists, and drug development professionals, the accurate detection of small molecules is paramount. The presence of structurally similar compounds can lead to cross-reactivity in certain analytical assays, yielding unreliable data. This guide provides a comprehensive comparison of analytical methods for the detection of tribromoacetaldehyde, a halogenated aldehyde, with a focus on its potential cross-reactivity in immunoassays versus the specificity of chromatographic methods.
This compound (TBA), with the chemical formula C₂HBr₃O, is a small organic molecule that can be present as a disinfection byproduct in water or as a metabolite.[1][2] Its structural similarity to other aldehydes raises concerns about its potential to interfere with analytical assays designed to detect and quantify other target molecules, particularly in less specific methods like immunoassays. Understanding and mitigating this potential for cross-reactivity is crucial for data integrity in research and development.
Immunoassays: The Potential for Cross-Reactivity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high throughput and ease of use. However, their specificity is dependent on the binding characteristics of the antibodies used. In the case of small molecules (haptens) like aldehydes, competitive ELISA is a common format. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.
The principle of competitive immunoassays makes them susceptible to cross-reactivity from molecules that are structurally similar to the target analyte.[3] this compound, possessing the core aldehyde functional group and a tri-brominated alpha-carbon, presents a structural motif that could potentially be recognized by antibodies raised against other aldehydes. This cross-reactivity can lead to an overestimation of the true analyte concentration.
Chromatographic Methods: A More Specific Alternative
In contrast, chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), offer a much higher degree of specificity.[4][5][6] These methods separate compounds based on their physicochemical properties before detection by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio and fragmentation patterns. This multi-dimensional analysis provides a high level of confidence in the identification and quantification of specific analytes, even in complex mixtures.
Performance Comparison: Immunoassay vs. GC-MS
The following table summarizes a hypothetical comparison of the performance of a competitive ELISA for a generic aldehyde and a GC-MS method for the specific detection of this compound. This data is illustrative to highlight the key differences in specificity and potential for interference.
| Parameter | Competitive ELISA (for a generic aldehyde) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antibody-based detection | Separation by chromatography, detection by mass |
| Specificity | Moderate to High | Very High |
| Potential for Cross-Reactivity with this compound | High | Very Low to None |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Sample Throughput | High | Low to Moderate |
| Cost per Sample | Lower | Higher |
| Ease of Use | Relatively simple | Requires specialized expertise |
Experimental Protocols
To aid researchers in assessing the potential cross-reactivity of this compound in their own assays, detailed experimental protocols for a competitive ELISA and a confirmatory GC-MS analysis are provided below.
Experimental Protocol 1: Competitive ELISA for Assessing Cross-Reactivity
This protocol describes a competitive ELISA to determine the percentage cross-reactivity of this compound with a target aldehyde.
Materials:
-
Microtiter plates (96-well)
-
Target aldehyde-protein conjugate (for coating)
-
Primary antibody specific to the target aldehyde
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standard solutions
-
Target aldehyde standard solutions
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target aldehyde-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the target aldehyde and this compound. In separate wells, add a fixed amount of the primary antibody and varying concentrations of either the target aldehyde or this compound. Incubate for 1-2 hours at room temperature.
-
Transfer: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculation of Cross-Reactivity: Calculate the concentration of the target aldehyde and this compound that cause 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Aldehyde / IC50 of this compound) x 100
Experimental Protocol 2: GC-MS Analysis for Specific Detection of this compound
This protocol provides a general procedure for the analysis of this compound in a water sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Anhydrous sodium sulfate
-
This compound standard solutions
-
Internal standard (e.g., 1,2-dibromopropane)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
To a 50 mL water sample, add a known amount of the internal standard.
-
Extract the sample with 5 mL of MTBE by shaking vigorously for 2 minutes.
-
Allow the phases to separate and collect the organic (upper) layer.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Transfer line temperature: 280°C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-350
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and the presence of characteristic ions in its mass spectrum.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with known standards.
-
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the competitive ELISA mechanism and a logical workflow for assessing cross-reactivity.
References
- 1. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetaldehyde, tribromo- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/B105578J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal and Handling of Tribromoacetaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential, step-by-step procedures for the proper management of tribromoacetaldehyde (also known as Bromal), a toxic and corrosive organic compound. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, being toxic if swallowed, fatal in contact with skin, and causing severe skin burns and eye damage[1][2][3]. Therefore, stringent safety measures must be implemented during its handling and storage.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required when working with this compound to prevent exposure. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory[1][4].
-
Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact[1][4].
-
Body Protection: A complete chemical-resistant suit is necessary to protect against skin contact[4].
-
Respiratory Protection: In case of insufficient ventilation, use a full-face respirator with appropriate cartridges (e.g., type ABEK EN 14387) or a supplied-air respirator[4].
Storage: Proper storage is crucial to prevent accidents and degradation of the chemical.
-
The recommended storage temperature is between 2-8°C[1][4][6].
-
Keep containers tightly closed and sealed, and store them upright to prevent leakage[1][4].
-
Keep away from sources of ignition as it is a combustible material[1][6].
First Aid Measures: In case of accidental exposure, immediate action is critical.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[1].
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water and take the victim to a hospital[1].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person[1].
Quantitative Hazard and Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and hazardous properties.
| Property | Value | Source(s) |
| Boiling Point | 174 °C | [5][6][7] |
| Density | 2.665 g/mL at 25 °C | [5][6][7] |
| Flash Point | 65 °C (149 °F) - closed cup | [6] |
| Storage Temperature | 2-8°C | [1][4][6] |
| Oral LD50 (mouse) | 25 mg/kg | [3] |
| Oral LD50 (rat) | 100 mg/kg | [3] |
| Skin LD50 (guinea pig) | 10 µL/kg | [3] |
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is incineration. It is crucial to engage a licensed professional waste disposal service for this purpose.
Experimental Protocol for Waste Neutralization (Hypothetical): Note: The following is a generalized protocol for the neutralization of an aldehyde. This should be performed by trained personnel with appropriate safety measures in place. The primary recommended disposal method remains incineration by a licensed facility.
-
Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn. Have spill control materials readily available.
-
Dilution: Slowly add the this compound waste to a large volume of cold water with stirring to dissipate heat.
-
Neutralization: A suitable neutralizing agent, such as sodium bisulfite, can be slowly added to the diluted solution to form an adduct. The reaction progress should be monitored.
-
Verification: Test the pH of the resulting solution to ensure it is neutral.
-
Final Disposal: The neutralized solution may still require disposal as hazardous waste, in accordance with local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Acetaldehyde,2,2,2-tribromo- MSDS CasNo.115-17-3 [m.lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. 三溴乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 115-17-3 [m.chemicalbook.com]
Personal protective equipment for handling Tribromoacetaldehyde
Essential Safety and Handling Guide for Tribromoacetaldehyde
This document provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals.
DANGER: this compound is a highly hazardous substance. It is toxic if swallowed, fatal if it comes into contact with skin, and causes severe skin burns and eye damage[1][2][3][4]. It is also a lachrymator, meaning it can cause tearing[2][5]. Adherence to the following procedures is critical to ensure personnel safety and proper disposal.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value |
| Boiling Point | 174 °C (with some decomposition)[3][6][7] |
| Density | 2.665 g/mL at 25 °C[6][7] |
| Refractive Index | n20/D 1.584[6][7] |
| Vapor Pressure | 1.23 - 1.52 mmHg at 25 °C[3][7] |
| Flash Point | 65 °C (149 °F) - closed cup[6] |
| Storage Temperature | 2-8°C[1][6][8] |
Operational Plan: Handling and Storage
Strict adherence to the following step-by-step procedures is mandatory when working with this compound.
Engineering Controls and Preparation
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7].
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge[1][2].
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound. This chemical poses an irreversible, life-threatening risk, classifying the necessary PPE as Category 3[9].
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles AND a full-face shield (8-inch minimum)[1][8]. | NIOSH (US) or EN 166 (EU) approved[1][2]. |
| Skin | Chemical-resistant gloves. Inspect before use and use proper removal technique[1][8]. | Must satisfy Regulation (EU) 2016/425 and EN 374[1][2]. |
| A complete chemical-resistant suit[8]. | Select based on the concentration and amount of the substance[8]. | |
| Respiratory | Required where risk assessment shows air-purifying respirators are appropriate. | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges. If this is the sole means of protection, a full-face supplied air respirator is mandatory[1][6][8]. |
Handling Procedure
-
Before starting, ensure all required PPE is correctly donned.
-
Do not eat, drink, or smoke in the handling area[4].
-
After handling, wash hands thoroughly before any breaks and at the end of the work session[1][8].
Storage
-
Keep the container tightly closed and sealed. If a container is opened, it must be carefully resealed and kept upright to prevent leakage[1][2][8].
-
The recommended storage temperature is between 2°C and 8°C[1][6][8].
Emergency and Disposal Plans
First Aid Measures
-
If Inhaled: Move the person to fresh air immediately. If the person is not breathing, provide artificial respiration. Consult a physician[1][2].
-
In Case of Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water. Take the victim to the hospital without delay[1].
-
In Case of Eye Contact: Rinse eyes cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician[1][2].
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately[1][2].
Spill Decontamination Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Protection: Don full respiratory protection and the complete PPE ensemble described above[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains[1][2].
-
Cleanup: Contain the spillage. Collect it using an electrically protected vacuum cleaner or by wet-brushing[1][2].
-
Disposal: Place the collected material into a suitable, closed container for disposal according to local regulations[1][2].
Waste Disposal Plan
-
Unused Product: Disposal must be handled by a licensed professional waste disposal service. Do not dispose of it with normal laboratory waste[2].
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product[2].
-
Transport Regulations: For transportation, this compound is classified as UN-Number 2927, Hazard Class 6.1 (Toxic), with a subsidiary risk of 8 (Corrosive), and Packing Group I[2].
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Acetaldehyde,2,2,2-tribromo- MSDS CasNo.115-17-3 [m.lookchem.com]
- 3. This compound | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 三溴乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [chembk.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
